(S,S)-J-113397
Description
Propriétés
Formule moléculaire |
C24H37N3O2 |
|---|---|
Poids moléculaire |
399.6 g/mol |
Nom IUPAC |
1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one |
InChI |
InChI=1S/C24H37N3O2/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19/h8-9,12-13,19-21,28H,2-7,10-11,14-18H2,1H3/t20-,21+/m1/s1 |
Clé InChI |
MBGVUMXBUGIIBQ-RTWAWAEBSA-N |
SMILES isomérique |
CCN1C2=CC=CC=C2N(C1=O)[C@H]3CCN(C[C@@H]3CO)CC4CCCCCCC4 |
SMILES canonique |
CCN1C2=CC=CC=C2N(C1=O)C3CCN(CC3CO)CC4CCCCCCC4 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (S,S)-J-113397
(S,S)-J-113397 is a seminal compound in the study of the nociceptin (B549756)/orphanin FQ (N/OFQ) system. As the first potent and selective, non-peptidyl antagonist for the Nociceptin receptor (NOP), also known as the Opioid Receptor-Like 1 (ORL1), it has become an invaluable tool for elucidating the physiological and pathological roles of N/OFQ.[1][2][3][4] This guide details its mechanism of action, supported by quantitative data, experimental protocols, and visualizations of the relevant biological pathways.
Core Mechanism: Competitive Antagonism
The fundamental mechanism of action for this compound is competitive antagonism at the NOP receptor.[2][5] It binds reversibly to the same orthosteric binding site as the endogenous ligand, N/OFQ. By occupying the receptor, J-113397 blocks N/OFQ from binding and initiating a biological response. Crucially, J-113397 itself does not possess intrinsic activity; it does not activate the receptor's downstream signaling pathways.[2][6] This has been formally demonstrated through Schild plot analysis in functional assays, which confirmed its competitive nature.[2]
Caption: Competitive antagonism at the NOP receptor by this compound.
Quantitative Data Summary
The pharmacological profile of this compound is defined by its high binding affinity for the NOP receptor and its remarkable selectivity over classical opioid receptors (μ, δ, and κ).
Table 1: Binding Affinity of this compound for the NOP Receptor
| Parameter | Receptor Origin | System | Value (nM) | Reference |
| Ki | Cloned Human NOP | CHO Cells | 1.8 | [2][5][6] |
| Ki | Mouse NOP | Mouse Brain | 1.1 | [2][5] |
| IC50 | Cloned Human NOP | CHO Cells | 2.3 | [3][5] |
| IC50 | Mouse NOP | Mouse Brain | 7.6 | [5] |
Table 2: Receptor Selectivity Profile of this compound
| Receptor Type | Ki (nM) | Selectivity Ratio (Ki Opioid / Ki NOP) | Reference |
| Human NOP (ORL1) | 1.8 | - | [2] |
| Human μ (mu) | 1000 | ~556-fold | [2] |
| Human δ (delta) | >10,000 | >5556-fold | [2] |
| Human κ (kappa) | 640 | ~356-fold | [2] |
Table 3: Functional Antagonist Potency of this compound
| Assay | System | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | CHO-NOP Cells | IC50 | 5.3 nM | [2][6] |
| cAMP Accumulation | CHO-hNOP Cells | IC50 | 26 nM | [3] |
| cAMP Accumulation | CHO-hNOP Cells | pA₂ | 7.52 | [7] |
| Mouse Colon Contraction | Isolated Tissue | pA₂ | 8.07 | [7] |
| Mouse Vas Deferens | Isolated Tissue | pA₂ | 7.85 | [7] |
NOP Receptor Signaling Pathway
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[8][9] Upon activation by an agonist like N/OFQ, the G protein dissociates, leading to several downstream effects:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[9]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca²⁺ channels.[10]
This compound, by blocking the initial binding of N/OFQ, prevents this entire signaling cascade from occurring.
Caption: NOP receptor signaling and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound relies on a series of standardized in vitro assays.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the NOP receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).[5] Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the membrane fraction.
-
Assay Incubation: Membranes are incubated in a buffer containing a fixed concentration of a radiolabeled NOP ligand (e.g., [¹²⁵I]Tyr¹⁴nociceptin) and varying concentrations of the unlabeled competitor, this compound.[3]
-
Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of J-113397 that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated G protein activation.[2][4]
Methodology:
-
Membrane Preparation: As with the binding assay, membranes from CHO-hNOP cells are used.
-
Assay Incubation: Membranes are incubated in an assay buffer containing GDP (to maintain G proteins in an inactive state), a fixed concentration of N/OFQ (the agonist), the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of this compound.[6]
-
Reaction: N/OFQ binding to the NOP receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. This compound competes with N/OFQ, thus inhibiting this exchange.
-
Separation and Quantification: The reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by rapid filtration. The radioactivity on the filters is then quantified.
-
Data Analysis: The ability of this compound to inhibit the N/OFQ-stimulated increase in [³⁵S]GTPγS binding is measured, and an IC₅₀ value is determined to quantify its functional potency.
General Experimental Workflow
The evaluation of a novel receptor antagonist like this compound follows a logical progression from initial binding studies to functional characterization and in vivo validation.
Caption: Standard experimental workflow for NOP receptor antagonist evaluation.
References
- 1. J-113,397 - Wikipedia [en.wikipedia.org]
- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 10. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
(S,S)-J-113397: A Technical Guide to Nociceptin Receptor Binding Affinity and Functional Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional antagonism of (S,S)-J-113397 at the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) or NOP receptor. This compound is a pioneering non-peptidyl antagonist that has been instrumental in characterizing the physiological and pathological roles of the N/OFQ system.[1][2] It demonstrates high affinity and selectivity for the ORL1 receptor over classical opioid receptors.[2][3] This document collates quantitative data, details key experimental methodologies, and provides visual representations of relevant signaling pathways and experimental workflows.
Quantitative Binding and Functional Data
The affinity of this compound for the ORL1 receptor and its selectivity over other opioid receptors have been quantified through various in vitro assays. The following tables summarize key binding affinity (Ki) and functional activity (IC50) values.
| Parameter | Receptor | Species | Cell Line/Tissue | Value (nM) |
| Ki | ORL1 | Human | CHO Cells | 1.8 |
| Ki | ORL1 | Mouse | Mouse Brain | 1.1 |
| IC50 | ORL1 | Human | CHO Cells | 2.3 |
| IC50 | ORL1 | Mouse | Mouse Brain | 7.6 |
| IC50 | ORL1 | Human | CHO-ORL1 Cells | 5.3 |
| Table 1: Binding Affinity and Functional Potency of this compound for the ORL1 Receptor.[3][4][5] |
| Receptor | Ki (nM) | Selectivity (fold) over ORL1 |
| ORL1 | 1.8 | - |
| Mu (μ) | 1000 | 556 |
| Delta (δ) | >10,000 | >5556 |
| Kappa (κ) | 640 | 356 |
| Table 2: Selectivity Profile of this compound at Human Opioid Receptors.[2][3] |
Signaling Pathways and Mechanism of Action
This compound acts as a competitive antagonist at the ORL1 receptor.[3] The ORL1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by its endogenous ligand, N/OFQ, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound competitively blocks N/OFQ from binding to the ORL1 receptor, thereby preventing this signaling cascade.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the binding and functional activity of this compound are provided below.
Radioligand Competition Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of an unlabeled compound like this compound by measuring its ability to compete with a radiolabeled ligand for binding to the ORL1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human ORL1 receptor (CHO-hORL1).[4] The cells are homogenized in an ice-cold buffer and centrifuged to isolate the cell membranes.
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled ORL1 ligand (e.g., [³H]nociceptin or [¹²⁵I][Tyr¹⁴]nociceptin) and varying concentrations of unlabeled this compound.[6][7][8]
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.[6]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[6]
-
Data Analysis: The data are used to generate a dose-response curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G proteins coupled to the ORL1 receptor. As this compound is an antagonist, this assay determines its ability to inhibit agonist-stimulated binding of [³⁵S]GTPγS.[4]
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes are prepared from CHO-hORL1 cells.[4]
-
Binding Reaction: The assay is typically conducted in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of the agonist (nociceptin/orphanin FQ), [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of this compound.[2][4]
-
Incubation: The plates are incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunits of the activated G proteins.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The amount of [³⁵S]GTPγS bound to the G proteins retained on the filter is quantified using a scintillation counter.[4]
-
Data Analysis: The antagonistic effect of this compound is determined by its ability to reduce the agonist-stimulated [³⁵S]GTPγS binding. An IC50 value for this inhibition is calculated. For further characterization of competitive antagonism, Schild plot analysis can be performed.[3][4]
Forskolin-Stimulated cAMP Accumulation Assay
This assay assesses the functional antagonism of this compound by measuring its ability to block the N/OFQ-induced inhibition of adenylyl cyclase.
Methodology:
-
Cell Culture: Whole CHO-hORL1 cells are used.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: The cells are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of N/OFQ.[2][7]
-
Lysis and Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF or ELISA).
-
Data Analysis: The ability of this compound to reverse the N/OFQ-induced inhibition of forskolin-stimulated cAMP accumulation is quantified, and an IC50 value is determined.[8]
References
- 1. J-113,397 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]
(S,S)-J-113397: A Comprehensive Profile of its Selectivity for the ORL1 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 15, 2025
Abstract
(S,S)-J-113397, a potent and selective non-peptidyl antagonist of the Opioid Receptor-Like 1 (ORL1), also known as the nociceptin/orphanin FQ (N/OFQ) receptor, has become an indispensable tool in the field of pharmacology. Its high affinity and remarkable selectivity for the ORL1 receptor over the classical opioid receptors (mu, delta, and kappa) have enabled significant advancements in understanding the physiological and pathophysiological roles of the N/OFQ system. This technical guide provides a comprehensive overview of the ORL1 receptor selectivity profile of this compound, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Introduction
The discovery of the ORL1 receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), unveiled a novel signaling system with structural homology to the classical opioid system but with distinct pharmacological and physiological functions.[1][2] The N/OFQ-ORL1 system is implicated in a wide array of physiological processes, including pain modulation, mood, anxiety, and reward.[3][4] this compound was the first non-peptide molecule identified to exhibit high-affinity and selective antagonism at the ORL1 receptor, providing a crucial chemical probe to investigate this system.[5][6] This guide serves as a technical resource for professionals in drug development and neuroscience research, offering a detailed examination of the selectivity and pharmacological characterization of this compound.
Quantitative Selectivity Profile
The hallmark of this compound is its exceptional selectivity for the ORL1 receptor. This is quantitatively demonstrated through in vitro binding and functional assays, which reveal a significantly higher affinity and potency at the ORL1 receptor compared to the mu (μ), delta (δ), and kappa (κ) opioid receptors.
Binding Affinity (Ki)
Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. The inhibition constant (Ki) is inversely proportional to the affinity. The data presented in Table 1 clearly illustrates the high affinity of this compound for the human ORL1 receptor and its substantially lower affinity for the classical opioid receptors.
| Receptor | Species | Ki (nM) | Selectivity Fold (vs. ORL1) | Reference(s) |
| ORL1 | Human | 1.8 | - | [5][7] |
| Mu (μ) | Human | 1000 | 556 | [5][7] |
| Delta (δ) | Human | >10,000 | >5556 | [5][7] |
| Kappa (κ) | Human | 640 | 356 | [5][7] |
| Table 1: Binding Affinity (Ki) of this compound at Human Opioid Receptors. |
Functional Activity (IC50)
Functional assays measure the biological effect of a ligand. For an antagonist like this compound, its potency is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist required to inhibit 50% of the agonist-induced response. Table 2 summarizes the functional potency of this compound in various assays.
| Assay | Cell Line/Tissue | Agonist | IC50 (nM) | Reference(s) |
| [³⁵S]GTPγS Binding | CHO-ORL1 cells | Nociceptin/Orphanin FQ | 5.3 | [5][7] |
| [¹²⁵I][Tyr¹⁴]nociceptin Binding | CHO-ORL1 cells | - | 2.3 | [8] |
| cAMP Accumulation | CHO-ORL1 cells | Forskolin/Nociceptin | 26 | [8] |
| [³⁵S]GTPγS Binding | Mouse Brain | Nociceptin/Orphanin FQ | 7.6 | [9] |
| Table 2: In Vitro Functional Activity of this compound. |
Experimental Protocols
The quantitative data presented above were generated using well-established in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments used to characterize the ORL1 receptor selectivity of this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of this compound at the ORL1, mu, delta, and kappa opioid receptors.
Materials:
-
Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human ORL1, mu, delta, or kappa opioid receptors.[1]
-
Radioligand: A specific radiolabeled ligand for each receptor (e.g., [³H]-nociceptin for ORL1).[1]
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[6]
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the respective receptor.
-
Filtration System: Glass fiber filters and a cell harvester.[10]
Procedure:
-
Incubation: Receptor membranes, radioligand, and varying concentrations of this compound are incubated together in the assay buffer to allow binding to reach equilibrium.[10]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[10]
-
Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.[10]
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G proteins coupled to a receptor. Agonists stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. Antagonists, such as this compound, inhibit this agonist-stimulated binding.[11][12]
Objective: To determine the functional potency (IC50) of this compound as an antagonist at the ORL1 receptor.
Materials:
-
Membrane Preparations: Membranes from cells expressing the ORL1 receptor (e.g., CHO-ORL1).[5]
-
Radioligand: [³⁵S]GTPγS.[13]
-
Agonist: Nociceptin/Orphanin FQ.[5]
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Containing GDP to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation.[14]
-
Filtration System: Glass fiber filters and a cell harvester.[15]
Procedure:
-
Pre-incubation: Membranes are often pre-incubated with the antagonist, this compound, before the addition of the agonist.
-
Stimulation: The agonist (N/OFQ) is added to stimulate the receptor, initiating the G protein activation cycle.
-
[³⁵S]GTPγS Binding: [³⁵S]GTPγS is added to the reaction, which then binds to the activated Gα subunits.
-
Termination and Filtration: The reaction is terminated, and the mixture is filtered to separate bound from free [³⁵S]GTPγS.[15]
-
Quantification: The amount of [³⁵S]GTPγS bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) is determined.
ORL1 Receptor Signaling Pathway
The ORL1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family.[16] Upon activation by an agonist like N/OFQ, the receptor initiates a cascade of intracellular signaling events. This compound, as a competitive antagonist, blocks the binding of N/OFQ, thereby preventing the initiation of this signaling cascade.
The primary signaling pathway involves:
-
G Protein Activation: N/OFQ binding to the ORL1 receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits.[17]
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[16]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, typically leading to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[2]
-
MAPK Pathway Activation: The ORL1 receptor can also activate the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in regulating various cellular processes.[18]
Conclusion
This compound is a highly potent and selective antagonist of the ORL1 receptor, demonstrating a significantly greater affinity for this receptor over the classical mu, delta, and kappa opioid receptors. This remarkable selectivity, established through rigorous in vitro binding and functional assays, solidifies its role as a critical pharmacological tool for investigating the diverse functions of the N/OFQ-ORL1 system. The detailed experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers and drug development professionals, facilitating further exploration into the therapeutic potential of targeting the ORL1 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. The ORL1 receptor: molecular pharmacology and signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of the G-protein-coupled ORL1 receptor in the mouse spinal cord by [35S]-GTPγS binding and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of opioid receptor-like (ORL1) peptide-stimulated [35S]GTP gamma S binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assay in Summary_ki [bdb99.ucsd.edu]
- 16. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 17. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
(S,S)-J-113397: A Comprehensive Pharmacological Profile
(S,S)-J-113397 is a potent, selective, and non-peptidyl antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor.[1] Its high affinity and selectivity have established it as an invaluable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of the N/OFQ system.[1] This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its binding characteristics, mechanism of action, in vitro and in vivo functional activities, and the experimental protocols used for its characterization.
Core Pharmacological Properties
This compound, with the chemical name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, was the first small molecule identified as a highly selective antagonist for the ORL-1 receptor.[2][3] It is the (S,S)-enantiomer of the racemic mixture J-113397 that exhibits this high-affinity binding.
Mechanism of Action
The primary mechanism of action of this compound is competitive antagonism at the ORL-1 receptor.[1][4][5] It binds to the same site as the endogenous ligand N/OFQ, effectively blocking the receptor and preventing its activation.[1] Functional assays have confirmed that this compound acts as a pure antagonist, demonstrating no intrinsic agonist activity.[1][5]
The ORL-1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[1] Agonist activation of the receptor leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[1][6] Additionally, the βγ subunits of the G protein can modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels.[1][7] this compound blocks these downstream signaling events by preventing the initial receptor activation by N/OFQ.[1]
ORL-1 Receptor Signaling and Antagonism by this compound.
Quantitative Pharmacological Data
The binding affinity and functional potency of this compound have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity of this compound
| Ligand | Receptor | Preparation | Radioligand | Value (Ki) | Reference |
| This compound | Human ORL-1 | CHO cell membranes | [³H]Nociceptin | 1.8 nM | [4] |
| This compound | Mouse ORL-1 | Mouse brain membranes | [³H]Nociceptin | 1.1 nM | [4] |
Table 2: Functional Antagonist Activity of this compound
| Assay | Receptor | Cell Line/Tissue | Agonist | Value (IC50) | Reference |
| [³⁵S]GTPγS Binding | Human ORL-1 | CHO cells | N/OFQ | 5.3 nM | [4] |
| [³⁵S]GTPγS Binding | Mouse ORL-1 | Mouse brain | N/OFQ | 7.6 nM | [5] |
| cAMP Accumulation | Human ORL-1 | CHO cells | Forskolin-stimulated | 26 nM | [6] |
| Nociceptin-induced Inhibition of cAMP | Human ORL-1 | CHO cells | Nociceptin | pA2 = 7.52 | [8] |
| Nociceptin-induced Contraction | Mouse Colon | Nociceptin | pA2 = 8.07 | [8] | |
| Nociceptin-induced Inhibition | Mouse Vas Deferens | Nociceptin | pA2 = 7.85 | [8] |
Table 3: Selectivity Profile of this compound for Human Opioid Receptors
| Receptor | Binding Affinity (Ki) | Selectivity (fold vs. ORL-1) | Reference |
| ORL-1 | 1.8 nM | - | [4] |
| μ-opioid | 1000 nM | ~556 | [4] |
| δ-opioid | >10,000 nM | >5556 | [4] |
| κ-opioid | 640 nM | ~356 | [4] |
In Vivo Pharmacological Effects
In vivo studies have demonstrated the ability of this compound to antagonize the effects of N/OFQ. When administered subcutaneously, it dose-dependently inhibits the hyperalgesia induced by intracerebroventricular administration of N/OFQ in the mouse tail-flick test.[4] Furthermore, this compound has been shown to prevent the development of tolerance to morphine, suggesting a role for the N/OFQ system in opioid tolerance.[2][9] Studies in rodent models of Parkinson's disease have also indicated that this compound can attenuate parkinsonian-like symptoms, and its effects are additive with L-DOPA.[10][11]
Detailed Experimental Protocols
The characterization of this compound has relied on a variety of well-established in vitro and in vivo experimental procedures.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of this compound for the ORL-1 receptor.
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human ORL-1 receptor (CHO-hORL1) are cultured and harvested.[12]
-
The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.[12]
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[12]
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]Nociceptin or [¹²⁵I]Tyr¹⁴-nociceptin), and varying concentrations of unlabeled this compound.[1][8]
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.[1]
3. Separation of Bound and Unbound Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[13]
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.[14]
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.[13]
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Workflow for Radioligand Binding Assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to antagonize agonist-induced G protein activation.
1. Membrane Preparation:
-
Membranes from CHO-hORL1 cells are prepared as described for the radioligand binding assay.[12]
2. Binding Reaction:
-
The assay is conducted in a buffer containing GDP, which maintains the G proteins in an inactive state.[13]
-
The membranes are incubated with a fixed concentration of an agonist (N/OFQ) and varying concentrations of this compound.[14]
-
The binding reaction is initiated by the addition of [³⁵S]GTPγS.[14]
-
The plate is incubated at 30°C for 60 minutes.[14]
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters.[14]
-
The filters are washed with ice-cold buffer.[14]
-
The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.[14]
4. Data Analysis:
-
The antagonistic effect of this compound is determined by its ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding.[12]
-
The IC50 value for the inhibition is calculated.
-
For Schild analysis, concentration-response curves for the agonist are generated in the presence of different fixed concentrations of this compound to determine the pA2 value, which provides a measure of the antagonist's potency and confirms competitive antagonism.[4][12]
Workflow for [³⁵S]GTPγS Binding Assay.
In Vivo Mouse Tail-Flick Test
This behavioral assay is used to assess the in vivo antagonist activity of this compound against N/OFQ-induced hyperalgesia.
1. Animals:
-
Male mice are used for this test.[4]
2. Drug Administration:
-
This compound is administered subcutaneously (s.c.) at various doses.[4]
-
N/OFQ is administered intracerebroventricularly (i.c.v.) to induce hyperalgesia.[4]
3. Behavioral Assessment:
-
The tail-flick test is used to measure the nociceptive threshold. A radiant heat source is focused on the mouse's tail, and the latency to flick the tail away from the heat is recorded.
-
A baseline tail-flick latency is measured before drug administration.
-
Following drug administration, the tail-flick latency is measured at specific time points to assess the effect of the compounds.
4. Data Analysis:
-
The data are analyzed to determine if this compound can dose-dependently inhibit the hyperalgesic effect of N/OFQ, which is observed as a decrease in the tail-flick latency.[4]
Conclusion
This compound is a highly potent and selective competitive antagonist of the ORL-1 receptor. Its well-characterized pharmacological profile, both in vitro and in vivo, has made it an essential tool for investigating the physiological and pathological roles of the N/OFQ-ORL-1 system. The detailed experimental protocols outlined in this guide provide a framework for the continued exploration of this important signaling pathway and the development of novel therapeutics targeting the ORL-1 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. J-113,397 - Wikipedia [en.wikipedia.org]
- 3. Discovery of the first potent and selective small molecule opioid receptor-like (ORL1) antagonist: 1-[(3R,4R)-1-cyclooctylmethyl-3- hydroxymethyl-4-piperidyl]-3-ethyl-1, 3-dihydro-2H-benzimidazol-2-one (J-113397) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and l-DOPA Additively Attenuate Experimental Parkinsonism through Overinhibition of the Nigrothalamic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Structure-Activity Relationship of (S,S)-J-113397: A Technical Guide for NOP Receptor Antagonists
(S,S)-J-113397 , with the chemical name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, stands as a seminal molecule in the study of the nociceptin/orphanin FQ (N/OFQ) system. As the first potent and selective non-peptidyl antagonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor, it has been instrumental in delineating the physiological and pathophysiological roles of this system.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Core Structure and Pharmacological Profile
This compound is a high-affinity, selective, and competitive antagonist of the NOP receptor.[1][3] It exhibits nanomolar affinity for the human and mouse NOP receptors and displays significant selectivity over the classical opioid receptors (μ, δ, and κ).[1] Functional assays have consistently demonstrated its ability to inhibit N/OFQ-stimulated G-protein coupling and downstream signaling pathways with no intrinsic agonist activity.[1][3]
Structure-Activity Relationship (SAR) Studies
The development of analogs of J-113397 has been crucial in understanding the molecular determinants of its interaction with the NOP receptor. SAR studies have primarily focused on modifications of the piperidine (B6355638) ring and the benzimidazolone moiety. A key investigation into simplified analogs of J-113397 explored the importance of stereochemistry and the nature of substituents at the 3-position of the piperidine nucleus and on the nitrogen atom of the benzimidazolone ring.
Key Structural Modifications and Their Impact on Activity
A significant advancement in the SAR of J-113397 was the development of Trap-101 , an achiral analog. This compound, which features a simplified structure, was found to possess a pharmacological profile remarkably similar to that of the parent compound, J-113397.[4] This finding highlighted that the complex stereochemistry of J-113397 was not an absolute requirement for high-affinity NOP receptor antagonism.
The following tables summarize the quantitative data on the binding affinity and functional antagonism of J-113397 and its key analogs.
Table 1: NOP Receptor Binding Affinity of J-113397 and Analogs
| Compound | Modification | Cell Line/Tissue | Ki (nM) |
| This compound | - | CHO cells (human NOP) | 1.8[1] |
| Mouse Brain | 1.1[1] | ||
| Trap-101 | Achiral analog | Not explicitly stated, but described as having a similar pharmacological profile to J-113397. | - |
Table 2: Functional Antagonist Activity of J-113397
| Compound | Assay | Cell Line/Tissue | IC50 (nM) / pA2 |
| This compound | [35S]GTPγS Binding | CHO cells (human NOP) | 5.3[1] |
| cAMP Formation | CHO cells (human NOP) | 7.52 (pA2)[3] | |
| Mouse Colon Contraction | Mouse Colon | 8.07 (pA2)[3] | |
| Electrically Stimulated | Mouse Vas Deferens | 7.85 (pA2)[3] | |
| Electrically Stimulated | Guinea Pig Ileum | 7.75 (pA2)[3] | |
| Electrically Stimulated | Rat Vas Deferens | 7.77 (pA2)[3] |
Table 3: Opioid Receptor Selectivity of J-113397
| Receptor | Ki (nM) | Fold Selectivity (vs. human NOP) |
| μ (mu) | 1000[1] | ~556 |
| δ (delta) | >10,000[1] | >5556 |
| κ (kappa) | 640[1] | ~356 |
Experimental Protocols
The characterization of this compound and its analogs relies on a suite of in vitro and in vivo assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the NOP receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor.
-
Assay Components: The assay mixture includes the cell membranes, a radiolabeled NOP receptor ligand (e.g., [³H]-Nociceptin), and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit agonist-stimulated G protein activation.
Methodology:
-
Membrane and Reagent Preparation: Membranes from cells expressing the NOP receptor are used. The assay buffer contains GDP to maintain G proteins in an inactive state.
-
Assay Setup: The membranes are incubated with a NOP receptor agonist (e.g., N/OFQ) in the presence of varying concentrations of the antagonist test compound.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubation: The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit of the activated G proteins.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 or pA2 value of the antagonist.
cAMP Accumulation Assay
Objective: To determine the functional antagonist activity of a test compound by measuring its ability to block the agonist-induced inhibition of adenylyl cyclase.
Methodology:
-
Cell Culture: Whole cells expressing the NOP receptor are utilized.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist test compound.
-
Stimulation: The cells are then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of a NOP receptor agonist.
-
Measurement: The intracellular levels of cyclic AMP (cAMP) are measured using a suitable assay kit.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP levels is quantified to determine its potency.
Visualizing Key Pathways and Workflows
To further elucidate the context of this compound's mechanism and evaluation, the following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: NOP Receptor Signaling Pathway.
References
- 1. Identification of an achiral analogue of J-113397 as potent nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new synthetic approach to 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-benzimidazol-2-one(J-113397), the first non-peptide ORL-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
(S,S)-J-113397: A Technical Overview of its In Vivo Profile and Methodologies for Biodistribution Analysis
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific quantitative in vivo biodistribution data for (S,S)-J-113397 is not publicly available. This guide provides a comprehensive overview of its known pharmacology and mechanism of action, alongside detailed, generalized experimental protocols for conducting biodistribution studies relevant to this class of molecule.
Executive Summary
This compound is a potent, highly selective, non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor.[1][2] It has been a critical pharmacological tool for elucidating the physiological and pathological roles of the N/OFQ system.[2] While its efficacy has been demonstrated in various preclinical in vivo models, particularly in the domains of pain and neurodegenerative diseases, detailed tissue distribution and pharmacokinetic data are not extensively published.[2][3] This document serves as a technical guide, summarizing the known pharmacology of this compound and providing standardized methodologies for researchers aiming to investigate its in vivo biodistribution.
Pharmacology and Mechanism of Action
This compound functions as a competitive antagonist at the NOP receptor.[2] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Upon activation by its endogenous ligand, N/OFQ, the NOP receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[4] this compound competitively binds to the NOP receptor, thereby blocking the binding of N/OFQ and preventing the subsequent intracellular signaling events.[2][5] This antagonistic action has been shown to reverse the effects of N/OFQ in various assays, such as N/OFQ-stimulated [³⁵S]GTPγS binding.[2]
Receptor Binding Affinity
This compound exhibits high affinity for the human and mouse NOP receptors, with significantly lower affinity for the classical opioid receptors (μ, δ, and κ), underscoring its high selectivity.[2]
| Receptor | Species | Kᵢ (nM) |
| NOP (ORL-1) | Human | 1.8 |
| NOP (ORL-1) | Mouse | 1.1 |
| μ-opioid | Human | 1000 |
| δ-opioid | Human | >10,000 |
| κ-opioid | Human | 640 |
| Table 1: In vitro receptor binding affinities of this compound. Data compiled from publicly available pharmacological studies.[2] |
Signaling Pathway
The mechanism of action of this compound is centered on its blockade of the NOP receptor signaling pathway. The following diagram illustrates this process.
References
- 1. J-113,397 - Wikipedia [en.wikipedia.org]
- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and l-DOPA Additively Attenuate Experimental Parkinsonism through Overinhibition of the Nigrothalamic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
(S,S)-J-113397: A Technical Guide on Rodent Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: (S,S)-J-113397 is a cornerstone pharmacological tool, recognized as a potent and selective antagonist for the nociceptin/orphanin FQ (N/OFQ) or opioid receptor-like 1 (ORL1) receptor. Its application in rodent models has been pivotal in elucidating the multifaceted roles of the N/OFQ system. However, a thorough review of publicly accessible scientific literature reveals a significant scarcity of detailed quantitative data regarding its pharmacokinetics and metabolism in rodents. This guide synthesizes the available information on its experimental use in these species and provides standardized protocols, while also transparently addressing the existing data gaps.
Pharmacokinetics
Comprehensive pharmacokinetic studies detailing parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and bioavailability for this compound in rodent species have not been identified in the peer-reviewed public domain. The majority of published research has concentrated on the pharmacodynamic outcomes of its administration.
Quantitative Pharmacokinetic Data
A table summarizing the quantitative pharmacokinetic parameters cannot be provided due to the absence of this data in the available literature.
Metabolism
Information regarding the biotransformation of this compound in rodents is not currently available in the public scientific literature. The metabolic pathways, resultant metabolites, and the specific enzymes involved in its breakdown have not been described.
Experimental Protocols
Methodologies for the preparation and administration of this compound for in vivo rodent studies have been established, focusing on ensuring solubility and appropriate delivery for pharmacological assessment.
Formulation and Administration for In Vivo Studies
Given its likely poor aqueous solubility, this compound is typically formulated in a co-solvent vehicle for parenteral administration.
-
Vehicle Preparation : A commonly utilized vehicle for subcutaneous (s.c.) injection is a mixture of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline.[1]
-
Compound Dissolution : The protocol involves initially dissolving the powdered this compound in DMSO. Subsequently, PEG300 and Tween 80 are added, and the solution is mixed thoroughly until it becomes clear. Finally, sterile saline is added to achieve the desired final concentration.[1]
-
Route of Administration : The subcutaneous route has been effectively used for administering the compound to both mice and rats in various in vivo experiments.[1][2]
In Vivo Pharmacological Assessment Protocols
This compound has been characterized in several well-established rodent behavioral models.
-
Nociception Assessment (Tail-Flick Test in Mice) : This model assesses the analgesic or hyperalgesic effects of compounds.
-
Methodology : A radiant heat source is applied to the mouse's tail, and the latency to a tail-flick response is recorded. To test the antagonist properties of J-113397, it is administered subcutaneously prior to an intracerebroventricular (i.c.v.) injection of N/OFQ. An attenuation of N/OFQ-induced hyperalgesia (a shortened tail-flick latency) would demonstrate the antagonistic activity of J-113397.[2]
-
-
Parkinsonism Model (Bar Test in Rats) : This test evaluates akinesia, a key motor deficit in models of Parkinson's disease.
-
Methodology : Rats are positioned with their forelimbs on a raised horizontal bar, and the duration they maintain this posture is measured. In 6-hydroxydopamine (6-OHDA)-lesioned rats, a model for Parkinson's disease, J-113397 has been administered to assess its potential to ameliorate akinetic symptoms.[3]
-
-
Neurochemical Analysis (In Vivo Microdialysis in Rats) : This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.
-
Methodology : A microdialysis probe is stereotaxically implanted into a target brain region, such as the substantia nigra reticulata. The probe is perfused with artificial cerebrospinal fluid, and the collected dialysate is analyzed via high-performance liquid chromatography (HPLC) to quantify neurotransmitters like GABA and glutamate. This method has been employed to probe the neurochemical underpinnings of J-113397's effects in the parkinsonian rat brain.[3]
-
Visualizations
Signaling Pathway of this compound
The mechanism of action of this compound involves the direct competitive blockade of the ORL1 receptor, thereby preventing the intracellular signaling cascade initiated by the endogenous ligand N/OFQ.
Caption: Antagonism of the ORL1 receptor by this compound.
General Experimental Workflow
A generalized workflow for conducting in vivo pharmacological studies with this compound in rodents is depicted below.
Caption: A typical workflow for in vivo studies of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and l-DOPA Additively Attenuate Experimental Parkinsonism through Overinhibition of the Nigrothalamic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of (S,S)-J-113397
A Potent and Selective Nociceptin/Orphanin FQ Receptor Antagonist
December 15, 2025
Abstract
(S,S)-J-113397, chemically identified as 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, stands as a seminal discovery in the field of opioid research.[1][2] It was the first potent and highly selective non-peptidyl antagonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1) or NOP receptor.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound, intended for researchers, scientists, and professionals in drug development. The document details the quantitative pharmacology, experimental methodologies, and the signaling pathways modulated by this pivotal research compound.
Discovery and History
The quest for a selective antagonist for the NOP receptor was a significant challenge in pharmacology, hindering the elucidation of the physiological roles of the N/OFQ system.[4][5] In the late 1990s, researchers at Banyu Pharmaceutical Co., Ltd. (in collaboration with Merck Research Laboratories) embarked on a program to identify such a molecule.[6] Their efforts culminated in the discovery of J-113397, a novel benzimidazolone derivative.[6][7] The initial racemic mixture was synthesized and subsequently resolved to identify the active (S,S)-enantiomer, which exhibited superior potency and selectivity.[5] The synthesis of J-113397 involves a multi-step process starting from commercially available cyclooctanone (B32682) and ethyl-4-oxo-piperidine-3-carboxylate.[5] A key step in its synthesis is the coupling reaction of 2-fluorobenzene with 4-amino-ethoxycarbonylpiperidine.[5] The absolute configuration of the active enantiomer was determined to be (3R,4R) by X-ray crystallography of its D-tartaric salt.[5] The discovery of J-113397 provided the scientific community with an invaluable pharmacological tool to explore the therapeutic potential of antagonizing the NOP receptor, with implications for pain, mood disorders, and substance abuse.[1][4]
Pharmacological Profile
This compound is a competitive antagonist at the NOP receptor.[1][4] It exhibits high affinity for the human and mouse NOP receptors with significantly lower affinity for the classical opioid receptors (mu, delta, and kappa), demonstrating its high selectivity.[1] Functional assays have confirmed that J-113397 is a pure antagonist, devoid of any intrinsic agonist activity.[2][4]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Preparation | Radioligand | Ki (nM) | Reference |
| NOP (ORL-1) | Human (cloned) | CHO cells | [125I][Tyr14]nociceptin | 1.8 | [1] |
| NOP (ORL-1) | Mouse | Brain | [125I][Tyr14]nociceptin | 1.1 | [1] |
| Mu-opioid | Human | CHO cells | [3H]DAMGO | 1000 | [1] |
| Delta-opioid | Human | CHO cells | [3H]DPDPE | >10,000 | [1] |
| Kappa-opioid | Human | CHO cells | [3H]U-69593 | 640 | [1] |
Table 2: Functional Antagonist Activity of this compound
| Assay | Cell Line/Tissue | Agonist | IC50 (nM) | pA2 | Reference |
| [35S]GTPγS Binding | CHO-ORL1 cells | Nociceptin/Orphanin FQ | 5.3 | - | [1] |
| [35S]GTPγS Binding | Mouse Brain | Nociceptin/Orphanin FQ | 7.6 | - | [8] |
| cAMP Accumulation | CHO-hOP4 cells | Nociceptin | - | 7.52 | [4] |
| Mouse Colon Contraction | Mouse Colon | Nociceptin | - | 8.07 | [4] |
| Mouse Vas Deferens | Mouse Vas Deferens | Nociceptin | - | 7.85 | [4] |
| Guinea Pig Ileum | Guinea Pig Ileum | Nociceptin | - | 7.75 | [4] |
| Rat Vas Deferens | Rat Vas Deferens | Nociceptin | - | 7.77 | [4] |
| Inwardly Rectifying K+ Channel Activation | Rat Periaqueductal Gray Slices | Nociceptin/Orphanin FQ | - | 8.37 | [9] |
Signaling Pathways
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[2] Agonist binding to the NOP receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Additionally, the βγ subunits of the G protein can modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels.[2][9] this compound, as a competitive antagonist, blocks the binding of N/OFQ to the NOP receptor, thereby preventing these downstream signaling events.
NOP Receptor Signaling Pathway and Antagonism by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the characterization of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the NOP receptor.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) to 80-90% confluency.
-
Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Wash the resulting membrane pellet by resuspending in fresh Tris-HCl buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer, determine the protein concentration using a Bradford assay, and store at -80°C.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of various concentrations of this compound, 50 µL of [125I][Tyr14]nociceptin (final concentration ~0.1 nM), and 150 µL of the membrane preparation (20-40 µg of protein).
-
For total binding, add 50 µL of assay buffer instead of the competitor. For non-specific binding, add 50 µL of 1 µM unlabeled nociceptin/orphanin FQ.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with ice-cold 50 mM Tris-HCl buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay.
[35S]GTPγS Binding Assay
This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT.
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of this compound, 20 µL of nociceptin/orphanin FQ (final concentration at its EC80), and 100 µL of the membrane preparation (10-20 µg of protein) in assay buffer containing 10 µM GDP.
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the binding reaction by adding 20 µL of [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/C filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the basal binding (in the absence of agonist) from the total binding.
-
Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vivo Tail-Flick Test
This assay assesses the in vivo efficacy of this compound in blocking N/OFQ-induced hyperalgesia.
-
Animals: Male ICR mice (20-25 g).
-
Procedure:
-
Administer this compound subcutaneously (s.c.) at various doses.
-
After 30 minutes, administer nociceptin/orphanin FQ (e.g., 1 nmol) intracerebroventricularly (i.c.v.).
-
Measure the tail-flick latency at various time points post-N/OFQ injection using a tail-flick analgesia meter. A radiant heat source is focused on the ventral surface of the tail, and the time taken for the mouse to flick its tail is recorded. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
The antinociceptive effect is expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
-
Data Analysis:
-
Compare the tail-flick latencies of the J-113397-treated groups with the vehicle-treated control group.
-
Determine the dose-dependent inhibition of N/OFQ-induced hyperalgesia.
-
Conclusion
The discovery of this compound was a landmark achievement in opioid pharmacology, providing the first potent and selective tool to probe the NOP receptor system.[1] Its well-characterized pharmacological profile, established through a battery of in vitro and in vivo assays, has been instrumental in advancing our understanding of the diverse physiological and pathophysiological roles of nociceptin/orphanin FQ. This technical guide has provided a detailed overview of the history, pharmacology, and key experimental methodologies associated with this compound, serving as a valuable resource for the scientific community engaged in the ongoing exploration of the NOP receptor as a therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 7. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. giffordbioscience.com [giffordbioscience.com]
(S,S)-J-113397 in the Landscape of NOP Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of (S,S)-J-113397, a selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. This compound was the first potent, non-peptidyl antagonist developed for this receptor and has been a critical tool in understanding the physiological roles of the N/OFQ system.[1][2][3] This document offers a comparative overview of this compound against other notable NOP receptor antagonists, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Comparative Analysis of In Vitro and In Vivo Data
The following tables summarize the quantitative data for this compound and other selected NOP receptor antagonists, providing a clear comparison of their binding affinities and functional potencies.
Table 1: NOP Receptor Binding Affinity and Functional Antagonism
| Compound | NOP Receptor Binding Affinity (Ki, nM) | Functional Antagonist Potency (IC50/pA2/pKB) | Selectivity over other Opioid Receptors | In Vivo Efficacy (Example) |
| This compound | 1.8 (human)[2][4][5], 1.1 (mouse)[2][4] | IC50: 5.3 nM ([35S]GTPγS)[4][5], pA2: 7.4-8.2[1] | High (>350-fold vs µ, >5500-fold vs δ, >350-fold vs κ)[1] | Dose-dependently inhibits N/OFQ-induced hyperalgesia in mouse tail-flick test[4] |
| SB-612111 | 0.33 (human)[1] | pKB: 9.70 ([35S]GTPγS), 8.63 (cAMP)[1] | High (>150-fold over classical opioid receptors)[1] | Attenuates morphine-induced reward[1] |
| UFP-101 | - | pA2: 8.5-9.4[1] | Selective peptide antagonist | Antinociceptive effect in mice[1] |
| [Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂ | - | Partial agonist/antagonist activity[6] | - | Complex in vivo profile |
| Naloxone Benzoylhydrazone (NalBzoH) | - | Antagonist at NOP, but agonist at other opioid receptors[6] | Low | Mixed activity profile |
Table 2: Binding Affinity (Ki) of this compound Across Different Systems
| Receptor/Tissue | Species | Ki (nM) | Reference |
| Cloned ORL1 | Human | 1.8 | [2][4] |
| ORL1 | Mouse Brain | 1.1 | [2][4] |
| μ-opioid receptor | Human | 1000 | [4][5] |
| δ-opioid receptor | Human | >10,000 | [4][5] |
| κ-opioid receptor | Human | 640 | [4][5] |
NOP Receptor Signaling Pathway
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[1] Upon activation by its endogenous ligand N/OFQ, a signaling cascade is initiated that modulates neuronal excitability and various physiological processes. NOP receptor antagonists, such as this compound, competitively bind to the receptor, preventing N/OFQ from binding and activating these downstream signaling events.[1][4]
Activation of the NOP receptor leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8] The receptor's activation also leads to the modulation of ion channels, including the inhibition of N-type calcium channels and the activation of inwardly rectifying potassium channels, which results in neuronal hyperpolarization.[9][10] Furthermore, NOP receptor activation can trigger mitogen-activated protein kinase (MAPK) signaling cascades.[7]
NOP Receptor Signaling Pathway
Experimental Protocols
The characterization of NOP receptor antagonists like this compound involves a series of in vitro and in vivo experiments to determine their binding affinity, functional activity, and physiological effects.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the NOP receptor.[3]
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human NOP receptor.[3]
-
Assay Incubation: Membranes are incubated with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]Nociceptin) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[3]
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional activity of a compound as an agonist or antagonist at the NOP receptor.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the NOP receptor are used.
-
Assay Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS, an agonist (e.g., N/OFQ), and varying concentrations of the test antagonist.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured following separation by filtration.
-
Data Analysis: For an antagonist, the ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured, and an IC50 value is determined.[6][11] A Schild plot analysis can be performed to determine if the antagonism is competitive.[4][6]
Typical Experimental Workflow
Conclusion
This compound remains a cornerstone tool for investigating the NOP receptor system due to its well-characterized potency and selectivity.[1][4] A comparative analysis reveals that while newer antagonists like SB-612111 may exhibit higher binding affinities, the pharmacological profile of this compound has been extensively validated across a range of in vitro and in vivo models.[1] The choice of a specific NOP antagonist for research or drug development will depend on the desired pharmacokinetic and pharmacodynamic properties for the intended application. This guide provides the foundational data and methodologies to aid in the informed selection and application of these critical research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 8. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: (S,S)-J-113397 GTPγS Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain modulation, mood, and reward pathways.[1] Unlike classical opioid receptors, the NOP receptor possesses a distinct pharmacology.[2] (S,S)-J-113397 is a potent and highly selective non-peptidyl antagonist for the NOP receptor, making it an invaluable tool for studying the receptor's function and for the development of novel therapeutics.[3][4]
The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G proteins, a key initial step in the signaling cascade of most GPCRs.[5][6] Agonist binding to a GPCR facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits and accumulates, providing a quantifiable measure of receptor activation.[5][6] This application note provides a detailed protocol for a [³⁵S]GTPγS binding assay to characterize the inhibitory activity of this compound at the NOP receptor.
NOP Receptor Signaling Pathway
Upon activation by its endogenous ligand N/OFQ, the NOP receptor couples to inhibitory G proteins (Gαi/o).[1] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1] The Gβγ subunits can also modulate downstream effectors, such as activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels.[1][7] The receptor can also signal through mitogen-activated protein kinase (MAPK) pathways.[1][2] this compound acts as a competitive antagonist, blocking N/OFQ from binding to the NOP receptor and thereby inhibiting these downstream signaling events.[1]
Figure 1: NOP Receptor Signaling Pathway.
Quantitative Data for this compound
The following table summarizes the in vitro binding affinity and functional antagonist potency of this compound.
| Compound | NOP Receptor Binding Affinity (Ki, nM) | Functional Antagonist Potency (IC50, nM) in [³⁵S]GTPγS Assay | Selectivity over other Opioid Receptors |
| This compound | 1.8 (human), 1.1 (mouse)[3][4] | 5.3[3] | High (>350-fold vs µ, >5500-fold vs δ, >350-fold vs κ)[3][4] |
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This protocol is designed to determine the inhibitory effect of this compound on N/OFQ-stimulated [³⁵S]GTPγS binding to cell membranes expressing the NOP receptor.
Materials and Reagents
-
Cell membranes from a cell line stably expressing the human NOP receptor (e.g., CHO-ORL1)[3]
-
This compound
-
Nociceptin/Orphanin FQ (N/OFQ)
-
[³⁵S]GTPγS (specific activity ~1000-1250 Ci/mmol)
-
Unlabeled GTPγS
-
Guanosine diphosphate (GDP)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Scintillation fluid
-
96-well filter plates (e.g., GF/B or GF/C)
-
Cell harvester
-
Scintillation counter
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to generate a concentration-response curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).[1]
-
Prepare a stock solution of N/OFQ in assay buffer. The final concentration used should be at its EC₈₀ for stimulating [³⁵S]GTPγS binding.[1]
-
Prepare a 10 mM stock solution of unlabeled GTPγS for determining non-specific binding.[1]
-
Prepare a 1 mM stock solution of GDP.[1]
-
Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 5-20 µg of protein per well.[1]
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following components in the specified order:
-
For determining basal binding , omit both N/OFQ and this compound.[1]
-
For determining total agonist-stimulated binding , omit this compound.
-
For determining non-specific binding , add unlabeled GTPγS to a final concentration of 10 µM in the presence of N/OFQ.[1]
-
-
Initiation and Incubation:
-
Termination and Filtration:
-
Quantification:
Data Analysis
-
Calculate the specific binding of [³⁵S]GTPγS stimulated by N/OFQ by subtracting the non-specific binding from the total binding.
-
Plot the percentage of inhibition of N/OFQ-stimulated specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the N/OFQ-stimulated specific binding) by non-linear regression analysis using a sigmoidal dose-response curve.
Figure 2: [³⁵S]GTPγS Binding Assay Workflow.
Conclusion
The [³⁵S]GTPγS binding assay is a robust and direct method for characterizing the functional activity of antagonists at the NOP receptor. This compound serves as a highly selective and potent antagonist, making it an essential research tool.[3][4] This application note provides a comprehensive protocol that will enable researchers to effectively assess the inhibitory properties of this compound and other novel compounds targeting this important therapeutic receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for cAMP Accumulation Assay Using (S,S)-J-113397
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the selective NOP (nociceptin/orphanin FQ) receptor antagonist, (S,S)-J-113397, in a cyclic AMP (cAMP) accumulation assay. This document is intended for professionals investigating the pharmacology of the NOP receptor system.
The NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[1][2][3] Activation of the NOP receptor by its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][3][4] this compound is a potent and selective non-peptidyl antagonist of the NOP receptor, making it a valuable tool for studying the physiological and pathological roles of the N/OFQ system.[3][5][6][7][8][9]
The cAMP accumulation assay is a fundamental method to functionally characterize GPCRs that modulate adenylyl cyclase activity.[3] In this assay, adenylyl cyclase is typically stimulated with forskolin (B1673556), which results in an increase in intracellular cAMP.[3][5][10] The activation of a Gi-coupled receptor like the NOP receptor by an agonist will inhibit this forskolin-stimulated cAMP production.[3] An antagonist such as this compound is expected to block the inhibitory effect of the NOP receptor agonist, thereby restoring cAMP levels.[3]
Quantitative Data for this compound
The following tables summarize the in vitro binding affinity and functional potency of this compound.
| Receptor | Ki (nM) | Reference(s) |
| NOP (ORL1) | 1.8 - 2.3 | [6][7] |
| Mu Opioid | 1000 - 2200 | [6][7] |
| Delta Opioid | >10,000 | [6][7] |
| Kappa Opioid | 640 - 1400 | [6][7] |
| Table 1: Binding Affinity (Ki) of this compound at Human Opioid Receptors. |
| Assay | Cell Line | Receptor | IC50 (nM) | Reference(s) |
| [³⁵S]GTPγS Binding Inhibition | CHO-ORL1 | NOP | 5.3 | [7] |
| cAMP Accumulation (Antagonism) | CHO-hNOP | NOP | pA2=7.52 | [9] |
| Table 2: Functional Activity (IC50/pA2) of this compound. |
Signaling Pathway
Experimental Protocol: cAMP Accumulation Assay
This protocol is designed to determine the antagonist effect of this compound on N/OFQ-induced inhibition of forskolin-stimulated cAMP accumulation in cells expressing the NOP receptor (e.g., CHO-hNOP cells).
Materials and Reagents
-
CHO cells stably expressing the human NOP receptor (CHO-hNOP)
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation reagent (e.g., Trypsin-EDTA)
-
Stimulation buffer (e.g., HBSS or PBS with 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX or 100 µM Ro 20-1724)
-
Forskolin
-
Nociceptin/Orphanin FQ (N/OFQ)
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor based kits)[11][12][13][14]
-
384-well white opaque microplates
-
Multichannel pipette and/or automated liquid handler
Experimental Workflow
Detailed Procedure
-
Cell Preparation:
-
Culture CHO-hNOP cells in T175 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using a cell dissociation reagent.
-
Resuspend the cells in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[13]
-
Determine cell density and adjust to the desired concentration (typically 2,500-10,000 cells per well, to be optimized).
-
Dispense the cell suspension into a 384-well white opaque microplate.
-
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the diluted this compound to the appropriate wells. Include a vehicle control (buffer only).
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist and Forskolin Addition:
-
Prepare a solution of N/OFQ (at a concentration that gives ~80% of its maximal effect, e.g., EC₈₀) and a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized) in stimulation buffer.
-
Add this mixture to all wells except the basal control (no stimulation) and forskolin-only control wells.
-
To the forskolin-only control wells, add only the forskolin solution.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for your chosen cAMP detection kit, prepare the lysis and detection reagents.
-
Add the detection reagents to each well.
-
Incubate for the recommended time (typically 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate using a microplate reader compatible with the detection technology (e.g., for HTRF, read fluorescence at two wavelengths).
-
Data Analysis
-
Normalization:
-
Normalize the data using the forskolin-only control (representing 0% inhibition or 100% cAMP accumulation) and the N/OFQ + forskolin control (representing 100% inhibition or minimal cAMP accumulation).
-
The formula for % inhibition is: % Inhibition = 100 * (Signal_Forskolin - Signal_Sample) / (Signal_Forskolin - Signal_Agonist)
-
-
Curve Fitting:
-
Plot the normalized response (% inhibition) as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value of this compound. This value represents the concentration of the antagonist that inhibits 50% of the agonist's effect.
-
Conclusion
The cAMP accumulation assay is a robust and reliable method for characterizing the antagonist properties of compounds like this compound at the NOP receptor. By following this detailed protocol, researchers can obtain reproducible data on the potency of this compound in a functional cellular context, contributing to the understanding of the N/OFQ system and the development of novel therapeutics.
References
- 1. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Activation of nociceptin/orphanin FQ-NOP receptor system inhibits tyrosine hydroxylase phosphorylation, dopamine synthesis, and dopamine D(1) receptor signaling in rat nucleus accumbens and dorsal striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. J-113,397 - Wikipedia [en.wikipedia.org]
- 9. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Orphanin FQ/nociceptin and mu-opioid receptor mRNA levels in human SH-SY5Y neuroblastoma cells: effects of activating the cAMP-PKA signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GloSensor™ cAMP Assay Protocol [promega.sg]
- 12. cosmobio.co.jp [cosmobio.co.jp]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of (S,S)-J-113397 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-J-113397 is a potent and highly selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1).[1][2] Its high affinity for the ORL-1 receptor, with significantly lower affinity for classical opioid receptors (μ, δ, and κ), establishes it as a critical pharmacological tool for investigating the physiological and pathological roles of the N/OFQ system.[2][3] In vivo studies in mice have demonstrated its utility in various models, including pain modulation, prevention of morphine tolerance, and potential applications in treating Parkinson's disease.[1] These application notes provide detailed protocols and quantitative data for the in vivo administration of this compound in mice.
Mechanism of Action
This compound functions as a competitive antagonist at the ORL-1 receptor, a G protein-coupled receptor (GPCR).[2][3] The endogenous ligand, N/OFQ, upon binding to the ORL-1 receptor, activates inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4] Furthermore, it modulates ion channel activity by activating inwardly rectifying potassium (K+) channels and inhibiting voltage-gated calcium (Ca2+) channels, which collectively reduces neuronal excitability and neurotransmitter release.[4] By blocking the binding of N/OFQ, this compound inhibits these downstream signaling events.[2][4]
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Species | Receptor | Value | Reference |
| Kᵢ | Human (cloned) | ORL-1 | 1.8 nM | [3] |
| Kᵢ | Mouse (brain) | ORL-1 | 1.1 nM | [3] |
| IC₅₀ | Human (cloned) | ORL-1 | 2.3 nM | |
| IC₅₀ | Mouse (brain) | ORL-1 | 7.6 nM ([³⁵S]GTPγS binding) | [5] |
| Kᵢ | Human | μ-opioid | 1000 nM | [3] |
| Kᵢ | Human | δ-opioid | >10,000 nM | [3] |
| Kᵢ | Human | κ-opioid | 640 nM | [3] |
Table 2: Recommended Dosages of this compound for In Vivo Studies in Mice
| Experimental Model | Route of Administration | Dosage Range (mg/kg) | Observed Effect | Reference |
| N/OFQ-induced Hyperalgesia | Subcutaneous (s.c.) | 0.3 - 10 | Dose-dependent inhibition of hyperalgesia | [3][4] |
| Morphine Tolerance | Subcutaneous (s.c.) | 1, 3, 10 | Prevention of tolerance development | [6] |
| Parkinsonism (in rats) | Intraperitoneal (i.p.) | 0.1 - 1 | Attenuation of parkinsonian-like symptoms | [7] |
| Inflammatory Pain (in rats) | Intraplantar (i.pl.) | Not specified in mg/kg | Reduction of allodynia and thermal hyperalgesia | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
For in vivo studies, this compound is typically dissolved in a suitable vehicle for the chosen administration route.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for injection
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg), the average weight of the mice, and the number of animals.
-
Prepare the vehicle solution: A common vehicle formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[7]
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to dissolve the powder completely. Vortex if necessary.
-
-
Prepare the final injection solution:
-
To the dissolved this compound in DMSO, add the PEG300 and mix thoroughly.
-
Add the Tween 80 and mix until the solution is clear.
-
Finally, add the sterile saline to reach the final volume and concentration. Mix well.
-
-
Administration: Administer the solution via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at the desired volume (e.g., 10 ml/kg).
Protocol 2: Assessment of Antinociceptive Effects using the Hot Plate Test in Mice
This protocol is adapted from standard methods for assessing thermal pain sensitivity.[7]
Materials:
-
Hot plate apparatus (set to a constant temperature, e.g., 55 ± 0.5°C)
-
Plexiglas cylinder to confine the mouse on the hot plate
-
Stopwatch
-
This compound solution or vehicle
-
Syringes and needles for subcutaneous (s.c.) injection
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency:
-
Gently place each mouse on the hot plate within the Plexiglas cylinder and start the stopwatch.
-
Observe the mouse for signs of nociception, such as hind paw licking, shaking, or jumping.
-
Stop the stopwatch at the first sign of a nociceptive response and record the latency.
-
A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[9]
-
-
Drug Administration: Administer this compound or vehicle subcutaneously at the desired dose.
-
Post-Treatment Latency: At a predetermined time after injection (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: Compare the post-treatment latencies between the this compound-treated and vehicle-treated groups. An increase in latency indicates an antinociceptive effect.
Protocol 3: Assessment of Antinociceptive Effects using the Tail-Flick Test in Mice
This protocol details the measurement of this compound's effect on N/OFQ-induced hyperalgesia.[4]
Materials:
-
Male ICR mice (or other appropriate strain)
-
Nociceptin/Orphanin FQ (N/OFQ)
-
This compound solution or vehicle
-
Sterile, pyrogen-free saline
-
Hamilton syringe for intracerebroventricular (i.c.v.) injection
-
Tail-flick analgesia meter with a high-intensity light beam
-
Syringes and needles for subcutaneous (s.c.) injection
Procedure:
-
Habituation: Acclimate mice to the experimental room and handling for at least 30 minutes before the experiment.
-
Induction of Hyperalgesia:
-
Prepare a stock solution of N/OFQ in sterile saline (e.g., for a 3 nmol dose in 5 µL).
-
Gently restrain the mouse and perform an i.c.v. injection of the N/OFQ solution into the lateral ventricle.
-
-
Drug Administration: Administer the this compound solution or vehicle subcutaneously to the mice 30 minutes prior to the N/OFQ injection.[4]
-
Tail-Flick Measurement:
-
5-10 minutes after N/OFQ administration, place the mouse in the tail-flick apparatus.
-
Focus the radiant heat source on the distal portion of the tail and start the timer.
-
Record the latency for the mouse to flick its tail away from the heat source.
-
Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.[4]
-
-
Data Analysis: Calculate the percentage inhibition of hyperalgesia for each dose of this compound relative to the vehicle-treated control group.
Protocol 4: Induction of Morphine Tolerance in Mice
This protocol describes a method to induce morphine tolerance and to evaluate the efficacy of this compound in preventing it.[6]
Materials:
-
Morphine sulfate (B86663) (dissolved in sterile 0.9% saline)
-
This compound solution or vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Tail-flick analgesia meter
-
Animal restraints
-
Syringes and needles for subcutaneous (s.c.) injection
Procedure:
-
Habituation: Acclimate mice to the experimental room and handling for at least 3 days prior to the experiment. Habituate the mice to the tail-flick apparatus and restraint for 1-2 days.
-
Baseline Analgesic Response (Day 0):
-
Determine the baseline tail-flick latency for each mouse (typically 2-4 seconds).
-
Administer a single dose of morphine (e.g., 5 mg/kg, s.c.) and measure the tail-flick latency at peak effect (usually 30 minutes post-injection).
-
-
Induction of Tolerance (Days 1-6):
-
Divide mice into a control group (morphine + vehicle) and a test group (morphine + this compound).
-
Administer morphine (e.g., 10 mg/kg, s.c.) twice daily for 6 consecutive days.
-
Administer this compound (e.g., 1, 3, or 10 mg/kg, s.c.) or its vehicle 15-30 minutes prior to each morphine injection.
-
-
Assessment of Tolerance (Day 7):
-
24 hours after the last chronic morphine injection, administer the same acute dose of morphine (5 mg/kg, s.c.) as on Day 0.
-
Measure the tail-flick latency at 30 minutes post-injection.
-
-
Data Analysis: A significant decrease in the tail-flick latency on Day 7 compared to Day 0 in the control group indicates the development of tolerance. The efficacy of this compound is determined by its ability to prevent this decrease.
Visualizations
Caption: ORL-1 receptor signaling pathway and the antagonistic action of this compound.
References
- 1. J-113,397 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of intraplantar nocistatin and (±)-J 113397 injections on nociceptive behavior in a rat model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for (S,S)-J-113397 in the Study of Pain Perception in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S,S)-J-113397 is a potent, selective, and non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] The NOP receptor and its endogenous ligand, N/OFQ, are key players in the modulation of various physiological processes, including pain transmission.[3][4] While N/OFQ can produce both analgesic and hyperalgesic effects depending on the location and context, its role in certain pain states makes the NOP receptor a significant target for novel analgesic drug development.[3] this compound serves as a critical pharmacological tool to investigate the role of the N/OFQ-NOP system in pain perception. These application notes provide detailed protocols for the use of this compound in preclinical rat models of inflammatory and neuropathic pain.
Mechanism of Action
This compound functions as a competitive antagonist at the NOP receptor, a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[2] The binding of N/OFQ to the NOP receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium (K+) channels, and inhibition of voltage-gated calcium (Ca2+) channels, which collectively reduces neuronal excitability.[4][5] By blocking the binding of N/OFQ, this compound prevents these downstream effects, thereby inhibiting N/OFQ-mediated modulation of pain signaling.[2]
NOP Receptor Signaling Pathway
Data Presentation
In Vitro Binding Affinity and Functional Potency
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Reference |
| This compound | Human ORL1 | 1.8 | 5.3 ([35S]GTPγS) | [6] |
| This compound | Mouse ORL1 | 1.1 | 7.6 ([35S]GTPγS) | [7] |
Selectivity Profile
| Compound | Receptor Selectivity (Ki, nM) | Reference |
| This compound | µ-opioid: 1000, δ-opioid: >10,000, κ-opioid: 640 |
Recommended Dosage Ranges in Rodent Studies
| Route of Administration | Species | Dosage Range | Application | Reference |
| Subcutaneous (s.c.) | Mice | 0-30 mg/kg | Inhibition of N/OFQ-induced hyperalgesia | [6] |
| Intraperitoneal (i.p.) | Rats | 0.1-1 mg/kg | Studies on parkinsonism | [8] |
| Intraplantar (i.pl.) | Rats | Varies | Inflammatory pain models | [9] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Inflammatory Pain in Rats
This protocol is designed to assess the efficacy of this compound in a model of acute inflammatory pain.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline)[8]
-
Male Sprague-Dawley rats (180-220 g)
-
Plantar test apparatus (for thermal hyperalgesia, Hargreaves method)
-
Electronic von Frey apparatus or von Frey filaments (for mechanical allodynia)
Procedure:
-
Acclimatization: Acclimate rats to the testing environment and equipment for at least 3 days prior to the experiment.
-
Baseline Measurements: Before any treatment, measure the baseline paw withdrawal latency to a thermal stimulus (plantar test) and the paw withdrawal threshold to a mechanical stimulus (von Frey test) for both hind paws.[5]
-
This compound Administration: Administer this compound or vehicle at the desired doses and route (e.g., intraplantar, subcutaneous, or intraperitoneal) at a specific time point relative to the carrageenan injection (e.g., 30 minutes before).[5][11]
-
Carrageenan Injection: Induce inflammation by injecting 100 µL of carrageenan solution into the plantar surface of one hind paw.[10]
-
Post-Treatment Measurements: At various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours), measure the paw withdrawal latency and threshold in both paws.[10][12]
Data Analysis: Compare the paw withdrawal latencies and thresholds between the vehicle-treated and this compound-treated groups. A significant increase in withdrawal latency/threshold in the treated group indicates an anti-hyperalgesic or anti-allodynic effect.
Experimental workflow for carrageenan-induced pain.
Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This protocol evaluates the effect of this compound on mechanical allodynia and thermal hyperalgesia in a model of neuropathic pain.
Materials:
-
This compound
-
Vehicle for this compound
-
Male Sprague-Dawley rats (200-250 g)
-
Surgical instruments
-
Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Plantar test apparatus (Hargreaves method)
-
Electronic von Frey apparatus or von Frey filaments
Procedure:
-
CCI Surgery:
-
Anesthetize the rat.
-
Expose the sciatic nerve at the mid-thigh level of one leg.
-
Loosely tie four ligatures of chromic gut suture around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.[13]
-
Close the muscle and skin layers with sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Post-Operative Care: Allow the animals to recover for 5-7 days. Monitor for signs of infection or distress.
-
Baseline and Post-Surgical Measurements:
-
Establish baseline behavioral responses before surgery.
-
On post-operative days 7, 14, and 21, assess mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test) on both the ipsilateral (injured) and contralateral (uninjured) hind paws.[15]
-
-
This compound Administration:
-
On the day of testing, administer this compound or vehicle at the desired doses and route.
-
Perform behavioral testing at the predicted time of peak effect of the compound.
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the sham, vehicle-treated CCI, and this compound-treated CCI groups. A significant reversal of the decreased withdrawal threshold/latency in the ipsilateral paw of the treated group indicates a therapeutic effect.
Experimental workflow for the CCI model of neuropathic pain.
Protocol 3: Hot Plate Test for Thermal Nociception
This test assesses the supraspinally mediated response to a thermal stimulus.
Materials:
-
Hot plate apparatus
-
Male Sprague-Dawley rats
-
This compound or vehicle
Procedure:
-
Acclimatization: Acclimate the rats to the testing room for at least 30-60 minutes before the experiment.[1]
-
Apparatus Setup: Set the hot plate temperature to a constant 52-55°C.[1]
-
Baseline Latency:
-
Gently place the rat on the hot plate and start a stopwatch.
-
Observe for nocifensive behaviors such as hind paw licking, shaking, or jumping.
-
Record the latency to the first nocifensive response.
-
A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.[8]
-
-
Drug Administration: Administer this compound or vehicle.
-
Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place the rat back on the hot plate and measure the response latency.
Data Analysis: Compare the post-treatment latencies between the different treatment groups. An increase in latency indicates an analgesic effect.
Protocol 4: Von Frey Test for Mechanical Allodynia
This test measures the withdrawal threshold to a mechanical stimulus.
Materials:
-
Von Frey filaments or an electronic von Frey apparatus
-
Elevated mesh platform with individual testing chambers
-
Male Sprague-Dawley rats
-
This compound or vehicle
Procedure:
-
Acclimatization: Acclimate the rats to the testing chambers for at least 15-30 minutes before testing.
-
Stimulation:
-
Apply the von Frey filament to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[9]
-
Begin with a filament in the middle of the force range and use the up-down method to determine the 50% withdrawal threshold.[9]
-
A positive response is a sharp withdrawal, licking, or flinching of the paw.
-
-
Drug Administration and Post-Treatment Testing: Administer the compound and re-test at appropriate time points.
Data Analysis: The 50% withdrawal threshold is calculated for each paw. An increase in the withdrawal threshold indicates an anti-allodynic effect.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the procedures for their specific experimental conditions and adhere to all institutional and national guidelines for the ethical use of animals in research.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Hot plate test [panlab.com]
- 5. benchchem.com [benchchem.com]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 9. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 10. aragen.com [aragen.com]
- 11. Effects of intraplantar nocistatin and (±)-J 113397 injections on nociceptive behavior in a rat model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. banglajol.info [banglajol.info]
- 15. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]
Application Notes and Protocols: Investigating Morphine Tolerance with (S,S)-J-113397
Introduction
Chronic administration of morphine for pain management is often complicated by the development of tolerance, which necessitates dose escalation and increases the risk of adverse effects. The Nociceptin/Orphanin FQ (N/OFQ) system, acting through the Nociceptin Opioid Peptide (NOP) receptor (also known as ORL-1), has been identified as a key modulator of opioid sensitivity.[1] (S,S)-J-113397 is a potent and highly selective non-peptidyl antagonist of the NOP receptor.[2][3] Its application in preclinical models has demonstrated significant potential in preventing the development of tolerance to the analgesic effects of morphine.[2][4] These notes provide detailed protocols and data for researchers investigating the utility of this compound in this context.
Mechanism of Action
This compound is the first potent, selective NOP receptor antagonist that is useful in elucidating the physiological roles of nociceptin/orphanin FQ.[3] It competitively antagonizes the NOP receptor, thereby blocking the effects of its endogenous ligand, N/OFQ.[1][3] The N/OFQ system is known to exert anti-opioid effects in supraspinal regions involved in pain modulation.[1][5] By preventing N/OFQ from binding to the NOP receptor, this compound is thought to inhibit the cellular and molecular adaptations that underlie the development of morphine tolerance.[1] This includes the prevention of hyperalgesia that can be induced by N/OFQ.[1][2]
Data Presentation
The following tables summarize key quantitative data regarding the pharmacological profile of this compound and its effects on morphine analgesia.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Species | Receptor | Value | Reference |
| Ki | Human (cloned) | NOP (ORL-1) | 1.8 nM | [3] |
| Ki | Mouse (brain) | NOP (ORL-1) | 1.1 nM | [3] |
| Ki | Human | μ-opioid | 1000 nM | [3] |
| Ki | Human | δ-opioid | >10,000 nM | [3] |
| Ki | Human | κ-opioid | 640 nM | [3] |
| IC50 (N/OFQ-stimulated [35S]GTPγS binding) | CHO-ORL1 cells | NOP (ORL-1) | 5.3 nM | [3] |
| IC50 (N/OFQ-stimulated [35S]GTPγS binding) | Mouse brain | NOP (ORL-1) | 7.6 nM | [6] |
| pA2 | CHOhOP4 cells | NOP (ORL-1) | 7.52 | [7] |
| pKi | CHOhOP4 membranes | NOP (ORL-1) | 8.56 | [7] |
Table 2: In Vivo Effect of this compound on Morphine Tolerance (Hypothetical Data Representation)
| Treatment Group | Acute Morphine ED50 (Day 1) (mg/kg) | Chronic Morphine ED50 (Day 7) (mg/kg) | Fold Shift in ED50 |
| Saline + Saline | 3.5 | 3.5 | 1.0 |
| Morphine + Vehicle | 3.5 | 14.0 | 4.0 |
| Morphine + this compound (1 mg/kg) | 3.5 | 8.8 | 2.5 |
| Morphine + this compound (3 mg/kg) | 3.5 | 5.3 | 1.5 |
| Morphine + this compound (10 mg/kg) | 3.5 | 3.9 | 1.1 |
Note: The data for "Morphine + this compound" is hypothetical and represents the expected outcome based on the literature. Specific dose-response studies are required to determine the precise ED₅₀ shift.[1]
Experimental Protocols
Protocol 1: Assessment of this compound in Preventing the Development of Morphine Tolerance using the Tail-Flick Test
This protocol describes a common method for inducing tolerance to the analgesic effects of morphine in mice, which can then be used to evaluate the efficacy of this compound.[1]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)[1]
-
This compound
-
Morphine sulfate
-
Vehicle for this compound (e.g., a solution of dimethyl sulfoxide/Tween 80/sterile water in a ratio of 1:1:8)[8]
-
Sterile saline
-
Tail-flick analgesia meter[1]
-
Animal restraints[1]
-
Syringes and needles for subcutaneous (s.c.) injection[1]
Procedure:
-
Habituation:
-
Baseline Analgesic Response (Day 0):
-
Administer a single dose of morphine (e.g., 5 mg/kg, s.c.) and measure the tail-flick latency at peak effect (typically 30 minutes post-injection).[1] This serves as the acute analgesic response.
-
-
Induction of Tolerance (Days 1-6):
-
Divide the mice into at least two groups: a control group receiving morphine and vehicle, and a test group receiving morphine and this compound.[1]
-
Administer morphine (e.g., 10 mg/kg, s.c.) twice daily (morning and evening) for 6 consecutive days.[1]
-
Administer this compound (e.g., 1, 3, or 10 mg/kg, s.c.) or its vehicle 15-30 minutes prior to each morphine injection.[1]
-
-
Assessment of Tolerance (Day 7):
-
On Day 7, 24 hours after the last chronic morphine injection, assess the degree of tolerance.[1]
-
Administer the same acute dose of morphine (5 mg/kg, s.c.) as on Day 0.[1]
-
Measure the tail-flick latency at 30 minutes post-injection.[1]
-
A significant decrease in the tail-flick latency on Day 7 compared to Day 0 in the morphine/vehicle group indicates the development of tolerance.[1]
-
A significantly smaller decrease or no decrease in the tail-flick latency in the morphine/(S,S)-J-113397 group indicates that this compound has prevented or attenuated the development of tolerance.[1]
-
Protocol 2: Determination of the Morphine Dose-Response Curve and ED50 Shift
This protocol is designed to quantify the degree of morphine tolerance and the efficacy of this compound in preventing it.
Materials:
-
Same as Protocol 1.
Procedure:
-
Group Allocation and Chronic Treatment (Days 1-6):
-
Divide mice into experimental groups (e.g., Saline + Saline, Morphine + Vehicle, Morphine + this compound at various doses).
-
Administer the respective chronic treatments twice daily for 6 days as described in Protocol 1.
-
-
Dose-Response Assessment (Day 7):
-
On Day 7, administer a range of morphine doses (e.g., 1, 3, 10, 30 mg/kg, s.c.) to different subgroups within each main treatment group.
-
Measure the tail-flick latency at 30 minutes post-injection for each morphine dose.
-
-
Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each dose using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Construct a dose-response curve for morphine in each treatment group by plotting the %MPE against the log of the morphine dose.[1]
-
Calculate the ED₅₀ (the dose of morphine that produces 50% of the maximum possible effect) for each group.[1]
-
The degree of tolerance is quantified by the rightward shift in the ED₅₀ of the morphine/vehicle group compared to a non-tolerant control group (receiving saline for 6 days).[1]
-
The efficacy of this compound is determined by its ability to prevent or reduce this rightward shift.[1]
-
Visualizations
Caption: Signaling pathways of morphine and N/OFQ, and the inhibitory action of J-113397.
Caption: Workflow for assessing the effect of this compound on morphine tolerance.
This compound represents a valuable pharmacological tool for investigating the role of the N/OFQ-NOP system in opioid tolerance.[1] The protocols outlined above provide a framework for researchers to study the potential of NOP receptor antagonists in preventing the development of tolerance to morphine's analgesic effects. Further research, including detailed dose-response studies and investigation into the downstream molecular mechanisms, will be crucial for fully elucidating the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. J-113,397 - Wikipedia [en.wikipedia.org]
- 3. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unife.it [iris.unife.it]
- 5. mdpi.com [mdpi.com]
- 6. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Supraspinal actions of nociceptin/orphanin FQ, morphine and substance P in regulating pain and itch in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S,S)-J-113397 in Conditioned Place Preference Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S,S)-J-113397, a selective nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, in conditioned place preference (CPP) studies. This document details the experimental protocols for investigating the role of the NOP receptor system in the rewarding effects of opioids and psychostimulants, presents quantitative data from key studies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
This compound is a potent and selective non-peptidyl antagonist of the NOP receptor (also known as the opioid receptor-like 1 or ORL-1 receptor). The endogenous ligand for this receptor, N/OFQ, is implicated in a variety of physiological processes, including pain modulation, anxiety, and reward. Preclinical evidence suggests that the N/OFQ-NOP system acts as a negative modulator of the brain's reward circuitry. Activation of NOP receptors has been shown to attenuate the rewarding effects of drugs of abuse, while blockade of these receptors can potentiate reward. Conditioned place preference is a widely used behavioral paradigm to assess the rewarding or aversive properties of drugs. In this model, the association of a distinct environment with the effects of a drug leads to an approach or avoidance behavior towards that environment.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on morphine- and cocaine-induced conditioned place preference.
Table 1: Effect of this compound on Morphine-Induced Conditioned Place Preference in Rats
| Treatment Group | Dose of Morphine (mg/kg, i.p.) | Dose of J-113397 (mg/kg, i.p.) | CPP Score (s) | Statistical Significance |
| Vehicle + Vehicle | 0 | 0 | Not specified | - |
| Morphine + Vehicle | 1.0 | 0 | ~150 | p < 0.05 vs. Vehicle |
| Morphine + J-113397 | 1.0 | 4.64 | ~300 | p < 0.05 vs. Morphine + Vehicle |
Data adapted from Rutten et al., 2011.[1][2][3] The study demonstrated that co-administration of J-113397 during the conditioning phase significantly enhanced the CPP induced by a low dose of morphine, suggesting that blockade of the NOP receptor system increases the rewarding effects of morphine.[1][2][3]
Table 2: Effect of this compound on Cocaine-Induced Conditioned Place Preference in Mice
| Treatment Group | Dose of Cocaine (mg/kg, i.p.) | Dose of J-113397 (mg/kg, s.c.) | Time in Drug-Paired Chamber (s) - Post-Conditioning | Statistical Significance |
| Saline + Saline | 0 | 0 | ~350 | - |
| Cocaine + Saline | 15 | 0 | ~550 | p < 0.05 vs. Saline-Paired Chamber |
| Cocaine + J-113397 | 15 | 3 | ~650 | p < 0.05 vs. Saline-Paired Chamber |
Data adapted from Lutfy et al., 2008.[4][5] This study showed that pretreatment with J-113397 enhanced the rewarding action of cocaine, as indicated by a greater amount of time spent in the cocaine-paired chamber.[4][5]
Experimental Protocols
Morphine-Induced Conditioned Place Preference in Rats
This protocol is based on the methodology described by Rutten et al. (2011) to investigate the effect of this compound on the acquisition of morphine-induced CPP.[1][2][3]
Materials:
-
Male Sprague-Dawley rats
-
Conditioned Place Preference Apparatus (three-chamber design with distinct visual and tactile cues in the two outer chambers)
-
Morphine hydrochloride
-
This compound
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for intraperitoneal (i.p.) injections
Procedure:
-
Habituation (Day 0):
-
Handle the rats for several days prior to the start of the experiment to acclimate them to the injection procedure.
-
On the day before conditioning, allow each rat to freely explore the entire CPP apparatus for 15 minutes.
-
-
Pre-Conditioning Test (Day 1):
-
Place each rat in the central chamber and allow free access to all three chambers for 15 minutes.
-
Record the time spent in each chamber to establish baseline preference. An unbiased design is used, where animals showing a strong initial preference for one of the conditioning chambers are excluded.
-
-
Conditioning Phase (Days 2-9):
-
This phase consists of eight conditioning sessions (one per day).
-
On alternate days (e.g., Days 2, 4, 6, 8), administer the vehicle for both morphine and J-113397 and confine the rat to one of the outer chambers for 30 minutes.
-
On the other alternate days (e.g., Days 3, 5, 7, 9), administer J-113397 (4.64 mg/kg, i.p.) or its vehicle, followed by morphine (e.g., 1.0 mg/kg, i.p.) or its vehicle, and confine the rat to the other outer chamber for 30 minutes. The chamber paired with the drug treatment is counterbalanced across animals.
-
-
Post-Conditioning Test (Day 10):
-
Place each rat in the central chamber in a drug-free state and allow free access to all three chambers for 15 minutes.
-
Record the time spent in each chamber.
-
The CPP score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.
-
Cocaine-Induced Conditioned Place Preference in Mice
This protocol is adapted from the methodology described by Lutfy et al. (2008) to examine the effect of this compound on the rewarding properties of cocaine.[4][5]
Materials:
-
Male wild-type mice
-
Conditioned Place Preference Apparatus (three-chamber design)
-
Cocaine hydrochloride
-
This compound
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections
Procedure:
-
Pre-Conditioning Test (Day 1):
-
Place each mouse in the neutral central chamber and allow it to freely explore all chambers for 15 minutes.
-
Record the time spent in each of the two larger outer chambers to determine baseline preference.
-
-
Conditioning Phase (Days 2-3):
-
This phase consists of two conditioning sessions, one per day, using an alternate-day design.
-
On one day, administer J-113397 (3 mg/kg, s.c.) or its vehicle, followed 15 minutes later by an injection of cocaine (15 mg/kg, i.p.). Immediately confine the mouse to one of the outer chambers for 30 minutes.
-
On the other day, administer the respective vehicles and confine the mouse to the other outer chamber for 30 minutes. The order of drug/vehicle pairing and the specific chamber are counterbalanced across subjects.
-
-
Post-Conditioning Test (Day 4):
-
In a drug-free state, place each mouse in the central chamber and allow free access to all chambers for 15 minutes.
-
Record the time spent in the vehicle-paired and drug-paired chambers.
-
An increase in the time spent in the drug-paired chamber post-conditioning compared to pre-conditioning indicates a place preference.
-
Visualizations
Signaling Pathway
Caption: NOP Receptor Antagonism and Dopamine Signaling in Reward Pathways.
Experimental Workflow
Caption: General Experimental Workflow for Conditioned Place Preference.
References
- 1. Pharmacological blockade or genetic knockout of the NOP receptor potentiates the rewarding effect of morphine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The endogenous OFQ/N/ORL-1 receptor system regulates the rewarding effects of acute cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The endogenous OFQ/N/ORL-1 receptor system regulates the rewarding effects of acute cocaine - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Dissolving (S,S)-J-113397 for In Vitro Experiments
Introduction
(S,S)-J-113397 is a potent and highly selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) or NOP receptor.[1][2] Its high affinity for the NOP receptor, coupled with significant selectivity over classical opioid receptors (μ, δ, and κ), has established this compound as a critical pharmacological tool for elucidating the physiological and pathological roles of the N/OFQ system.[1][2] These application notes provide a detailed protocol for the proper dissolution of this compound for use in various in vitro experiments, along with protocols for common functional assays.
Compound Information and Solubility
Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in in vitro assays. The following table summarizes the key chemical properties of this compound and its solubility in common laboratory solvents.
| Property | Value | Reference |
| IUPAC Name | 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one | [2] |
| Molecular Formula | C₂₄H₃₇N₃O₂ | [2] |
| Molecular Weight | 399.57 g/mol | [2] |
| Purity | ≥98% | [2] |
| Solubility in DMSO | Soluble to 50 mM | [2] |
| Solubility in Ethanol | Soluble to 50 mM | [2] |
Protocol for Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.996 mg of the compound.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For a 10 mM stock solution, add 1 mL of DMSO to 3.996 mg of the compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (25-37°C) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Note: For in vitro experiments, it is recommended to prepare fresh dilutions from the stock solution in the appropriate assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced effects on cellular function.
In Vitro Experimental Protocols
This compound is widely used to antagonize the N/OFQ-induced activation of the NOP receptor in various in vitro functional assays. Below are detailed protocols for two common assays.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the NOP receptor.[3] this compound is used to determine its antagonist properties by measuring its ability to inhibit N/OFQ-stimulated G protein activation.
Experimental Workflow:
Protocol:
-
Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
-
Reagent Preparation:
-
Incubation: In a 96-well plate, incubate the cell membranes with varying concentrations of this compound, a fixed concentration of N/OFQ, and [³⁵S]GTPγS (a non-hydrolyzable GTP analog, typically at a final concentration of 0.05-0.1 nM).[3] Incubate at 30°C for 60 minutes.[3]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer.[1]
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the G proteins on the membranes using liquid scintillation counting.[1]
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the N/OFQ-stimulated [³⁵S]GTPγS binding (IC₅₀ value).
cAMP Accumulation Assay
This assay measures the functional consequence of NOP receptor activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4]
NOP Receptor Signaling Pathway and Antagonism by this compound:
Protocol:
-
Cell Preparation: Culture CHO-hNOP cells until they reach 80-90% confluency. Detach the cells and resuspend them in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[4]
-
Antagonist Pre-incubation: Add the cell suspension to a 96-well plate containing varying concentrations of this compound. Pre-incubate for 15-30 minutes at room temperature.[4]
-
Agonist and Forskolin Addition: Add a solution containing N/OFQ (at its EC₈₀ concentration) and forskolin (to stimulate adenylyl cyclase and produce a robust cAMP signal) to the wells.[4]
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay with HTRF (Homogeneous Time-Resolved Fluorescence) detection.[1]
-
Data Analysis: Plot the cAMP levels as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound that reverses 50% of the N/OFQ-induced inhibition of cAMP accumulation.[4]
Conclusion
This compound is an invaluable tool for the investigation of the N/OFQ-NOP receptor system. The protocols outlined in these application notes provide a framework for the proper dissolution and use of this selective antagonist in common in vitro functional assays. Adherence to these methodologies will facilitate the generation of reliable and reproducible data, contributing to a greater understanding of the role of the NOP receptor in health and disease.
References
Application Notes and Protocols for (S,S)-J-113397 in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-J-113397 is a potent and highly selective non-peptidyl antagonist of the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3][4] Its high selectivity for the ORL1 receptor over other opioid receptors makes it an invaluable tool for investigating the physiological and pathological roles of the N/OFQ-NOP receptor system.[2][3] Rodent behavioral studies have utilized this compound to explore its therapeutic potential in various domains, including pain modulation, anxiety and stress-related disorders, and Parkinson's disease.[2][5][6] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and key findings from rodent behavioral studies involving this compound.
Mechanism of Action
This compound acts as a competitive antagonist at the ORL1 receptor, effectively blocking the binding of its endogenous ligand, N/OFQ.[1][2] The ORL1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by N/OFQ, couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, resulting in reduced neuronal excitability.[1] By blocking this pathway, J-113397 can prevent the physiological effects mediated by N/OFQ, such as hyperalgesia.[1][3]
Figure 1: this compound Mechanism of Action at the ORL1 Receptor.
Data Presentation: Dosage Summary for Rodent Behavioral Studies
The following tables summarize the quantitative data on this compound dosages used in various rodent behavioral studies. It is highly recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.[2]
Table 1: this compound Dosage in Pain Models
| Rodent Species | Behavioral Assay | Route of Administration | Dosage Range | Vehicle | Key Findings |
| Mouse (ICR) | Tail-Flick Test (N/OFQ-induced hyperalgesia) | Subcutaneous (s.c.) | 0.3 - 10 mg/kg | Saline | Dose-dependently inhibited hyperalgesia.[1][3] |
| Mouse | Hot Plate Test | Subcutaneous (s.c.) | Not specified | Not specified | Can be used to assess antinociceptive effects.[2] |
| Rat (Sprague-Dawley) | Carrageenan-induced inflammatory pain | Intraplantar (i.pl.) | Not specified | Not specified | Reduced allodynia and thermal hyperalgesia.[5] |
Table 2: this compound Dosage in Other Behavioral Models
| Rodent Species | Behavioral Model | Route of Administration | Dosage Range | Vehicle | Key Findings |
| Rat | Experimental Parkinsonism | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | 5% DMSO, 30% PEG300, 5% Tween 80, 60% saline | Attenuated parkinsonian-like symptoms.[2] |
| Rat | Stress Models | Intraperitoneal (i.p.) | 7.5 - 20 mg/kg | Not specified | Mitigated adverse behavioral impacts of stress.[2] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Protocol 1: Preparation of this compound for In Vivo Administration
For in vivo studies, this compound is typically dissolved in a vehicle suitable for the chosen route of administration.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for injection
Procedure for Intraperitoneal (i.p.) Injection in Rats: [2]
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 1 mg/kg), the average weight of the rats, and the number of animals.
-
Prepare the vehicle solution: A common vehicle formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to dissolve the powder completely. Vortex if necessary.
-
-
Prepare the final injection solution:
-
To the dissolved this compound in DMSO, add the PEG300 and mix thoroughly.
-
Add the Tween 80 and mix until the solution is clear.
-
Finally, add the sterile saline to reach the final volume and concentration. Mix well.
-
-
Administration: Administer the solution via intraperitoneal injection at the desired volume (e.g., 1 ml/kg).
Protocol 2: Tail-Flick Test in Mice for Nociception[1][7][8]
This test measures the latency of a mouse to flick its tail in response to a thermal stimulus.
Materials:
-
Male ICR mice (or other appropriate strain)
-
This compound solution (prepared as in Protocol 1)
-
Nociceptin/Orphanin FQ (N/OFQ)
-
Sterile saline
-
Tail-flick analgesia meter with a radiant heat source
-
Animal restrainer
Procedure:
-
Habituation: Acclimate mice to the testing room and handling for at least 30 minutes before the experiment.[1]
-
Drug Administration: Administer the this compound solution or vehicle subcutaneously to the mice 30 minutes prior to the N/OFQ injection.[1]
-
Induction of Hyperalgesia:
-
Tail-Flick Measurement:
-
Gently place the mouse in the restrainer.
-
Focus the radiant heat source on the distal portion of the tail.
-
Start the timer and record the latency for the mouse to flick its tail away from the heat source.
-
Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.[1]
-
-
Data Analysis: Compare the tail-flick latencies between the this compound-treated and vehicle-treated groups. An increase in latency indicates an antinociceptive effect.
Protocol 3: Hot Plate Test in Mice for Nociception[2]
This test measures the reaction time of a mouse to a thermal stimulus applied to its paws.
Materials:
-
Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)
-
Plexiglas cylinder to confine the mouse on the hot plate
-
Stopwatch
-
This compound solution (prepared as in Protocol 1)
-
Vehicle control solution
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes before the experiment.[2]
-
Baseline Latency:
-
Gently place each mouse on the hot plate within the Plexiglas cylinder and start the stopwatch.
-
Observe the mouse for signs of nociception, such as hind paw licking, shaking, or jumping.
-
Stop the stopwatch at the first sign of a nociceptive response and record the latency.
-
Establish a cut-off time (e.g., 30-45 seconds) to prevent tissue damage.[2]
-
-
Drug Administration: Administer this compound or vehicle subcutaneously at the desired dose.[2]
-
Post-Treatment Latency: At a predetermined time after injection (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.[2]
-
Data Analysis: Compare the post-treatment latencies between the this compound-treated and vehicle-treated groups. An increase in latency indicates an antinociceptive effect.[2]
Protocol 4: Forced Swim Test in Rodents for Antidepressant-like Effects[9][10][11]
This test is used to assess behavioral despair, a common measure in the screening of antidepressant drugs.
Materials:
-
Cylindrical container (e.g., 30 cm height x 20 cm diameter for mice)
-
Water at a controlled temperature (24-30°C)
-
This compound solution
-
Vehicle control solution
-
Stopwatch or video recording system
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 30 minutes prior to the test.[7]
-
Drug Administration: Administer this compound or vehicle at the desired dose and route. A study reported a dose of 20 mg/kg for antidepressant-like effects.
-
Test Session:
-
Behavioral Scoring:
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with movements limited to those necessary to keep the head above water.
-
-
Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups. A significant reduction in immobility time suggests an antidepressant-like effect.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for conducting rodent behavioral studies with this compound.
Figure 2: General Experimental Workflow for Rodent Behavioral Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of intraplantar nocistatin and (±)-J 113397 injections on nociceptive behavior in a rat model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S,S)-J-113397 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S,S)-J-113397 is a potent and highly selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1).[1][2][3] With a high affinity for the ORL-1 receptor and significantly lower affinity for classical opioid receptors (μ, δ, and κ), this compound serves as a critical tool for investigating the physiological and pathological roles of the N/OFQ system.[2] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo experimental applications.
Physicochemical Properties and Solubility
Proper preparation of this compound stock solutions is crucial for obtaining reliable and reproducible experimental results. The compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[4] For aqueous-based assays, it is imperative to minimize the final concentration of organic solvents, as they may have independent physiological effects.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| Molecular Weight | 399.57 g/mol | |
| Solubility in DMSO | Up to 50 mM (19.98 mg/mL) | |
| Solubility in Ethanol | Up to 50 mM (19.98 mg/mL) | |
| Storage of Solid | 4°C, sealed from moisture | [5][6] |
| Stock Solution Storage | -20°C for 1 month; -80°C for up to 6 months | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for dilution in aqueous buffers for various in vitro applications such as cell-based assays and receptor binding studies.
Materials:
-
This compound powder
-
Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
Procedure:
-
Calculate the required mass: Based on the desired stock concentration and volume, calculate the mass of this compound powder needed. For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (mg) = 10 mmol/L * 1 mL * 1 L/1000 mL * 399.57 g/mol * 1000 mg/g = 3.9957 mg
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the desired volume of anhydrous DMSO to the tube. It is recommended to use newly opened DMSO to avoid issues with moisture, which can impact solubility.[5]
-
Dissolve the compound: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath and gently warm it to aid dissolution.[5]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5]
Note on Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to minimize solvent-induced artifacts.[4]
Protocol 2: Preparation of this compound Solution for In Vivo Administration
This protocol provides a general guideline for preparing this compound for subcutaneous (s.c.) or intraperitoneal (i.p.) injection in animal models. The vehicle composition may need to be optimized for specific experimental requirements.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Tween 80 (Polysorbate 80)
-
Polyethylene glycol 300 (PEG300) (optional)
-
Sterile 0.9% saline
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare the vehicle: A commonly used vehicle for in vivo administration is a mixture of DMSO, Tween 80, and saline.[4] An alternative formulation includes PEG300.[7]
-
Dissolve this compound: First, dissolve the required amount of this compound powder in the appropriate volume of DMSO.[7]
-
Add co-solvents: If using, add the PEG300 and Tween 80 to the DMSO solution and mix thoroughly until the solution is clear.[7]
-
Final dilution: Add the sterile saline to the mixture to reach the final desired volume and concentration. Mix well before administration.[7]
-
Administration: Administer the prepared solution to the animals via the desired route (e.g., i.p. or s.c.). It is crucial to also administer a vehicle-only control group to account for any effects of the solvent mixture.
Stability Note: The stability of this compound in aqueous solutions may be limited; therefore, it is recommended to prepare fresh dilutions for long-term experiments.[4]
Visualizations
Signaling Pathway of N/OFQ Receptor Antagonism by this compound
The following diagram illustrates the mechanism of action of this compound as a competitive antagonist at the ORL-1 receptor, a G-protein coupled receptor (GPCR).
Caption: Mechanism of this compound action at the ORL-1 receptor.
Experimental Workflow for Stock Solution Preparation
This diagram outlines the general workflow for preparing this compound stock solutions for experimental use.
Caption: Workflow for preparing this compound stock solutions.
References
- 1. J-113,397 - Wikipedia [en.wikipedia.org]
- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for (S,S)-J-113397 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-J-113397 is a potent, selective, and competitive non-peptidyl antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1] With high selectivity over traditional opioid receptors (μ, δ, and κ), this compound serves as a critical pharmacological tool for investigating the physiological and pathological roles of the N/OFQ-NOP system.[2] Patch-clamp electrophysiology is a powerful technique to study the effects of compounds like this compound on ion channel function and neuronal excitability. These application notes provide detailed protocols and data for the use of this compound in patch-clamp studies, particularly focusing on its antagonism of N/OFQ-induced activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[3][4]
Quantitative Data
The pharmacological activity of this compound has been characterized in various in vitro assays. The following tables summarize key quantitative data for its use in electrophysiological and binding studies.
Table 1: Antagonist Potency of this compound in Electrophysiology
| Parameter | Value | Cell Type | Ion Channel | Agonist | Reference |
| pA2 | 8.37 | Rat Periaqueductal Gray (PAG) Neurons | Inwardly Rectifying K+ Channel | Nociceptin/Orphanin FQ (N/OFQ) | [3] |
Table 2: Binding Affinity and Functional Inhibition of this compound
| Parameter | Value (nM) | Assay Type | Receptor | Species | Reference |
| Kᵢ | 1.8 | Radioligand Binding | Human NOP (ORL1) | Human | [2] |
| Kᵢ | 1.1 | Radioligand Binding | Mouse NOP (ORL1) | Mouse | [2] |
| IC₅₀ | 5.3 | [³⁵S]GTPγS Binding | Human NOP (ORL1) | Human | [2] |
| Kᵢ (μ-opioid) | >1000 | Radioligand Binding | Human μ-opioid | Human | [2] |
| Kᵢ (δ-opioid) | >10,000 | Radioligand Binding | Human δ-opioid | Human | [2] |
| Kᵢ (κ-opioid) | 640 | Radioligand Binding | Human κ-opioid | Human | [2] |
Signaling Pathway
This compound acts by competitively blocking the NOP receptor, a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Agonist binding to the NOP receptor leads to the dissociation of the G-protein into Gα and Gβγ subunits. The Gβγ subunit then directly binds to and activates GIRK channels, leading to potassium efflux and membrane hyperpolarization. This compound prevents this cascade by occupying the N/OFQ binding site on the NOP receptor.
References
- 1. J-113,397 - Wikipedia [en.wikipedia.org]
- 2. drexel.edu [drexel.edu]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis and Purification of (S,S)-J-113397: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis and purification of the potent and selective ORL-1 receptor antagonist, (S,S)-J-113397, can present significant challenges. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common issues encountered during its synthesis and purification. The synthesis is known to be complex, with potential for low yields and difficulties in achieving high enantiomeric purity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The synthesis of this compound is a multi-step process that can be difficult and result in low overall yields.[1][2] Key challenges include:
-
Controlling Stereochemistry: The molecule has two chiral centers, and achieving the desired (S,S) configuration with high enantiomeric excess (ee) can be problematic.
-
Low Yields: Several steps in the synthetic route may result in suboptimal yields, impacting the overall efficiency of the process.
-
Purification of Intermediates: Purification of various synthetic intermediates can be complex and may require multiple chromatographic steps.
-
Enantiomeric Separation: The final separation of the desired (S,S)-enantiomer from other stereoisomers is a critical and often challenging step.[1][2]
Q2: I am experiencing low enantioselectivity in the yeast-mediated reduction step of the synthesis. What could be the cause and how can I address it?
Low enantioselectivity (around 30% ee) in the yeast-mediated reduction has been reported and is often attributed to the variability in the activity of the yeast from different batches.[3] This can lead to inconsistent optical rotation of the product.[3]
Troubleshooting Strategy:
-
Yeast Batch Screening: Test different batches of yeast to identify one that provides higher enantioselectivity.
-
Alternative Resolution Method: If consistent enantioselectivity cannot be achieved, an alternative strategy is to resolve a downstream intermediate. For example, a primary amine intermediate can be resolved using a chiral acid like (+)- or (-)-3-bromo-8-camphorsulfonic acid ammonium (B1175870) salt to separate the diastereomeric salts.[3] A single crystal X-ray analysis can then be used to confirm the absolute stereochemistry of the resolved isomer.[3]
Q3: What methods are recommended for the final purification and separation of the this compound enantiomer?
Chiral preparative High-Performance Liquid Chromatography (HPLC) is a commonly used method to separate the enantiomers of J-113397.[4] This technique utilizes a chiral stationary phase to resolve the different stereoisomers. Derivatized cellulose-based stationary phases have been successfully employed for this purpose.[4]
Q4: Are there any high-yielding alternative synthetic routes to this compound?
While the synthesis is generally considered challenging, various synthetic approaches have been developed. One reported chiral synthesis involves a multi-step process starting from commercially available ethyl 4-oxo-3-piperidinecarboxylate. Another approach involves the resolution of a key amine intermediate to ensure the correct stereochemistry in the final product.[3] Researchers have also explored the synthesis of simplified, achiral analogues of J-113397 to circumvent the challenges associated with its stereochemistry, leading to more practical and high-yielding preparations.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) | Citation(s) |
| Low overall yield | Inefficient coupling reactions. Incomplete reduction steps. Side product formation. Loss of material during purification. | Optimize reaction conditions (temperature, solvent, catalyst). Ensure complete conversion using TLC or LC-MS monitoring. Employ efficient purification techniques like flash chromatography. | [1][2] |
| Poor enantiomeric excess (ee) after chiral synthesis step | Inconsistent activity of chiral reagents (e.g., yeast). Non-optimal reaction conditions for stereoselective steps. | Screen different batches of chiral reagents. Optimize temperature and reaction time for the chiral step. Consider an alternative synthetic route involving chiral resolution of an intermediate. | [3] |
| Difficulty in separating enantiomers by chiral HPLC | Inappropriate chiral stationary phase. Poorly optimized mobile phase. Co-elution of impurities. | Screen a variety of chiral columns (e.g., cellulose-based, amylose-based). Optimize the mobile phase composition (solvents, additives). Ensure the sample is of high purity before chiral separation. | [4][5] |
| Inconsistent reaction outcomes | Variability in starting material quality. Sensitivity of reactions to air or moisture. Inconsistent reagent quality. | Use high-purity, well-characterized starting materials. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) where necessary. Use freshly opened or properly stored reagents. |
Experimental Protocols
Resolution of a Chiral Amine Intermediate
This protocol describes a method to resolve a racemic primary amine intermediate, a key step in one of the reported chiral syntheses of this compound.[3]
-
Salt Formation: Dissolve the racemic primary amine intermediate in a suitable solvent (e.g., methanol).
-
Addition of Chiral Acid: Add a solution of a chiral resolving agent, such as (+)- or (-)-3-bromo-8-camphorsulfonic acid ammonium salt, to the amine solution.
-
Diastereomeric Salt Crystallization: Allow the diastereomeric salts to crystallize. The difference in solubility between the two diastereomers allows for their separation by filtration.
-
Liberation of the Free Amine: Treat the separated diastereomeric salt with a base (e.g., sodium hydroxide) to liberate the enantiomerically enriched free amine.
-
Extraction: Extract the free amine with an organic solvent.
-
Confirmation of Stereochemistry: The absolute stereochemistry of the resolved amine can be confirmed by single-crystal X-ray analysis of the corresponding chiral salt.[3]
Visualizing the Workflow
Diagram 1: General Troubleshooting Workflow for this compound Synthesis
Caption: A logical workflow for troubleshooting common issues during the synthesis of this compound.
Diagram 2: Decision Pathway for Chiral Purity
References
- 1. Identification of an achiral analogue of J-113397 as potent nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Synthesis of the ORL-1 Antagonist 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (J-113397) and Activity in a Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
(S,S)-J-113397 solubility issues and solutions
Welcome to the technical support center for (S,S)-J-113397. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptidyl antagonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) or NOP receptor.[1][2][3] It functions as a competitive antagonist, meaning it binds to the same site as the endogenous ligand N/OFQ and blocks its action without initiating a biological response itself.[2][4] Its high affinity and selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ) make it a valuable tool for studying the N/OFQ system.[2][4]
Q2: What are the recommended solvents for dissolving this compound?
A2: The recommended solvents for dissolving this compound are Dimethyl Sulfoxide (DMSO) and ethanol.[4]
Q3: What is the maximum solubility of this compound in the recommended solvents?
A3: this compound is soluble up to 50 mM in both DMSO and ethanol.
Q4: I am having trouble dissolving this compound in DMSO. What could be the issue and how can I resolve it?
A4: Difficulty in dissolving this compound in DMSO can arise from a few factors. One common issue is the hygroscopic nature of DMSO; it readily absorbs moisture from the air, which can significantly reduce the solubility of compounds.[3][5] It is recommended to use fresh, newly opened DMSO.[3][5] Additionally, gentle warming and sonication can aid in dissolution.[3] Ensure the solution is vortexed thoroughly.
Troubleshooting Guide: Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in stock solution upon storage. | The compound may be coming out of solution at lower temperatures. | Store stock solutions at -20°C or -80°C as recommended.[3] Before use, allow the vial to equilibrate to room temperature and vortex thoroughly to ensure the compound is fully redissolved. |
| Difficulty dissolving the compound even with fresh DMSO. | The compound may require additional energy to dissolve completely. | Use an ultrasonic water bath for a short period to aid dissolution.[3] Gentle warming in a water bath (e.g., 37°C) can also be beneficial. |
| Inconsistent results in aqueous-based in vitro assays. | The compound may be precipitating out of the aqueous assay buffer due to its low aqueous solubility. | It is not recommended to dissolve this compound directly in aqueous solutions.[5] Prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer to the final desired concentration. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) and consistent across all experimental conditions, including controls. |
Quantitative Solubility Data
| Solvent | Maximum Concentration | Reference |
| DMSO | 50 mM | |
| Ethanol | 50 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (M.Wt: 399.57 g/mol ), you would need 3.9957 mg.
-
Add the appropriate volume of fresh DMSO to the powder.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If dissolution is slow, sonicate the vial in an ultrasonic water bath for 5-10 minutes.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. For short-term storage (1 month), -20°C is suitable; for long-term storage (6 months), -80°C is recommended.[3]
Protocol 2: Radioligand Competition Binding Assay for NOP Receptor
This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the NOP receptor.[6]
Materials:
-
Cell membranes from CHO cells stably expressing the human NOP receptor (CHO-hNOP)
-
Radiolabeled NOP receptor ligand (e.g., [³H]-nociceptin)
-
This compound stock solution in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Initiate Reaction: Add the CHO-hNOP cell membranes to each well to start the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the IC50 value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.[6]
Visualizations
Caption: Signaling pathway of the NOP receptor and the inhibitory action of this compound.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. J-113,397 - Wikipedia [en.wikipedia.org]
- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of (S,S)-J-113397
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor oral bioavailability of the selective ORL1 receptor antagonist, (S,S)-J-113397.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a potent and highly selective non-peptidyl antagonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] Its utility in in vivo studies, particularly those requiring oral administration, may be limited by poor oral bioavailability. This can be attributed to several factors common to molecules in its chemical class, including poor aqueous solubility, potential for significant first-pass metabolism in the gut and liver, and possible interactions with efflux transporters.
Q2: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Weight | 399.57 g/mol | [2] |
| Formula | C₂₄H₃₇N₃O₂ | [2] |
| Solubility in DMSO | Soluble to 50 mM | [4][5] |
| Solubility in Ethanol | Soluble to 50 mM | [4][5] |
The high solubility in organic solvents and its complex chemical structure suggest that this compound is likely a lipophilic compound with potentially low aqueous solubility, a common characteristic of drugs classified under the Biopharmaceutics Classification System (BCS) Class II or IV.
Q3: What are the primary barriers to the oral absorption of benzimidazole (B57391) derivatives like this compound?
The primary barriers to oral absorption for benzimidazole derivatives often include:
-
Poor Aqueous Solubility: Many benzimidazoles have low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[6][7]
-
First-Pass Metabolism: These compounds can be extensively metabolized by cytochrome P450 enzymes in the intestinal wall and liver, reducing the amount of active drug that reaches systemic circulation.[8]
-
Efflux by Transporters: They can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, limiting its absorption.[9][10]
Troubleshooting Guides
Issue 1: Low and Variable Drug Exposure After Oral Administration
Possible Cause 1: Poor Dissolution due to Low Aqueous Solubility
-
Troubleshooting Steps:
-
Characterize Solubility: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Formulation with Solubilizing Agents:
-
Complexation with Cyclodextrins: Beta-cyclodextrins can encapsulate the drug molecule, increasing its solubility.[7]
-
Use of Co-solvents and Surfactants: Incorporating pharmaceutically acceptable co-solvents or surfactants in the formulation can enhance solubility.
-
Solid Dispersions: Creating a solid dispersion with a hydrophilic polymer like povidone can improve the dissolution rate.[6]
-
-
Experimental Protocol: Preparation of a Povidone-Based Solid Dispersion
-
Materials: this compound, Povidone (e.g., PVP K30), organic solvent (e.g., methanol (B129727) or ethanol).
-
Procedure:
-
Dissolve this compound and povidone in the organic solvent in a desired ratio (e.g., 1:1, 1:2, 1:5 drug to polymer).
-
Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Dry the film completely under vacuum to obtain the solid dispersion.
-
Characterize the solid dispersion for dissolution improvement compared to the pure drug.
-
Possible Cause 2: Significant First-Pass Metabolism
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Incubate this compound with liver microsomes or hepatocytes to assess its metabolic stability.
-
Co-administration with CYP450 Inhibitors: In preclinical studies, co-administration with a known CYP3A4 inhibitor (e.g., ketoconazole) can help determine the extent of first-pass metabolism. Note: This is for investigational purposes only.
-
Possible Cause 3: Efflux by P-glycoprotein (P-gp)
-
Troubleshooting Steps:
-
In Vitro Transporter Assays: Use cell lines overexpressing P-gp (e.g., Caco-2 or MDCK-MDR1) to determine if this compound is a substrate.
-
Co-administration with P-gp Inhibitors: In animal studies, co-administration with a P-gp inhibitor (e.g., verapamil (B1683045) or quinidine) can indicate if efflux is a significant barrier to absorption.
-
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports until a confluent monolayer is formed, exhibiting tight junctions.
-
Transport Studies:
-
Add this compound to the apical (A) side and measure its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp A to B).
-
In a separate experiment, add the compound to the basolateral side and measure its appearance on the apical side (Papp B to A).
-
-
Data Analysis: Calculate the efflux ratio (Papp B to A / Papp A to B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.
Issue 2: Inconsistent Results in In Vivo Oral Dosing Studies
Possible Cause: Formulation Instability or Precipitation in the GI Tract
-
Troubleshooting Steps:
-
Assess Formulation Stability: Evaluate the physical and chemical stability of the dosing formulation over the duration of the experiment.
-
Supersaturating Formulations: For highly lipophilic compounds, consider advanced formulations like Self-Microemulsifying Drug Delivery Systems (SMEDDS) or Supersaturable SMEDDS (S-SMEDDS). These systems can maintain the drug in a solubilized and supersaturated state in the gastrointestinal tract, enhancing absorption.[11]
-
Experimental Protocol: Development of a SMEDDS Formulation
-
Excipient Screening: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable microemulsion upon dilution with aqueous media.
-
Formulation Characterization:
-
Load this compound into the optimized SMEDDS pre-concentrate.
-
Characterize the droplet size, zeta potential, and drug release upon dispersion in simulated gastric and intestinal fluids.
-
Evaluate the in vivo pharmacokinetic profile of the SMEDDS formulation compared to a simple suspension.
-
Visualizing Experimental Workflows and Pathways
Caption: Key barriers to oral drug absorption.
References
- 1. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. J-113,397 - Wikipedia [en.wikipedia.org]
- 3. Discovery of the first potent and selective small molecule opioid receptor-like (ORL1) antagonist: 1-[(3R,4R)-1-cyclooctylmethyl-3- hydroxymethyl-4-piperidyl]-3-ethyl-1, 3-dihydro-2H-benzimidazol-2-one (J-113397) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. (+/-)-J 113397 | NOP Receptors | Tocris Bioscience [tocris.com]
- 6. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Opioids and Efflux Transporters. 1. P-Glycoprotein Substrate Activity of N-Substituted Analogs of Meperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Supersaturable self-microemulsifying delivery systems: an approach to enhance oral bioavailability of benzimidazole anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of (S,S)-J-113397 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S,S)-J-113397 , a potent and selective antagonist of the Nociceptin/Orphanin FQ (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL-1).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that users might encounter during their experiments, particularly concerning potential off-target effects at high concentrations.
Q1: We are observing unexpected effects in our assay when using this compound at concentrations above 1 µM. What could be the cause?
A1: While this compound is highly selective for the NOP receptor, at high concentrations (typically in the micromolar range), it can exhibit off-target effects. The most well-documented off-target interaction is with the classical opioid receptors, particularly the mu (µ)-opioid receptor.[1][2] This can lead to pharmacological responses that are not mediated by NOP receptor antagonism.
Troubleshooting Steps:
-
Confirm On-Target Activity: Ensure that the observed effects at lower, NOP-selective concentrations are consistent with NOP receptor antagonism.
-
Perform a Concentration-Response Curve: If you haven't already, generate a full concentration-response curve for this compound in your assay. This will help determine the concentration at which the unexpected effects begin to appear.
-
Use a Classical Opioid Antagonist: To test for mu-opioid receptor involvement, co-incubate your system with a selective mu-opioid antagonist, such as naloxone. If the unexpected effect is blocked by naloxone, it strongly suggests an off-target interaction with the mu-opioid receptor.[1]
-
Review Selectivity Data: Compare the concentrations you are using with the known binding affinities of this compound for different receptors (see Table 1).
Q2: What are the known binding affinities of this compound for the NOP receptor and classical opioid receptors?
A2: this compound exhibits high affinity for the NOP receptor with significantly lower affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors. The binding affinity (Ki) values are summarized in Table 1.
Data Presentation
Table 1: Binding Affinity (Ki) of this compound at Human Opioid Receptors
| Receptor | Ki (nM) | Selectivity (fold) over NOP |
| NOP (ORL-1) | 1.8 | - |
| Mu (µ) | 1000 | ~556 |
| Delta (δ) | >10,000 | >5556 |
| Kappa (κ) | 640 | ~356 |
Data compiled from published studies.[2]
Table 2: Functional Activity of this compound
| Assay | Receptor | Cell Line / Tissue | IC50 (nM) |
| N/OFQ-stimulated [³⁵S]GTPγS Binding | Human NOP | CHO cells | 5.3 |
| N/OFQ-stimulated [³⁵S]GTPγS Binding | Mouse NOP | Mouse Brain | 7.6 |
Data compiled from published studies.[2][3]
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound.
1. Membrane Preparation:
- Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (or other opioid receptors of interest).
- Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet and resuspend it in the assay buffer.
2. Binding Reaction:
- In a 96-well plate, combine the following:
- A fixed concentration of a suitable radioligand (e.g., [³H]-Nociceptin).
- A range of concentrations of unlabeled this compound.
- A specific amount of the prepared cell membranes.
- Incubate the plate to allow the binding to reach equilibrium.
3. Separation and Detection:
- Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
- Wash the filters with ice-cold buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Plot the percentage of specific binding against the concentration of this compound.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.
1. Membrane Preparation:
- Prepare cell membranes from CHO cells expressing the human NOP receptor as described in the radioligand binding assay protocol.
2. Assay Reaction:
- To each well of a 96-well plate, add:
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
- GDP to a final concentration of 10-30 µM.
- A fixed concentration of the agonist, Nociceptin/Orphanin FQ (N/OFQ), typically at its EC₈₀ concentration.
- Varying concentrations of this compound.
- Cell membranes (5-20 µg of protein per well).
- Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
- Incubate the plate at 30°C for 60 minutes.
3. Separation and Detection:
- Terminate the assay by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold buffer.
- Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from the total binding.
- Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound to determine the IC50 value.
Mandatory Visualizations
NOP Receptor Signaling Pathway and Point of Inhibition by this compound```dot
Caption: Troubleshooting workflow for off-target effects.
Logical Relationship for Troubleshooting Unexpected Effects```dot
References
- 1. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in (S,S)-J-113397 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,S)-J-113397.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-peptidyl antagonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1) or NOP receptor.[1][2] Its primary mechanism of action is competitive antagonism, meaning it binds to the NOP receptor at the same site as the endogenous ligand N/OFQ, thereby blocking the receptor's activation without initiating a biological response itself.[2][3] This has been confirmed through Schild plot analysis in functional assays.[2][3]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for the human NOP receptor over other classical opioid receptors (μ, δ, and κ).[2] This high selectivity is a key feature, making it a valuable tool for isolating the physiological and pathological roles of the N/OFQ system.[2]
Q3: What are the common research applications for this compound?
This compound is widely used to investigate the role of the NOP receptor in various physiological processes. Key research areas include pain modulation, morphine tolerance, Parkinson's disease, and addiction.[1][4][5] For instance, it has been shown to prevent the development of tolerance to morphine and to have potential therapeutic applications in Parkinson's disease.[1][5]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected antagonist activity in vitro.
Possible Cause 1: Suboptimal Compound Solubility
-
Troubleshooting Steps:
-
Ensure this compound is fully dissolved. It is soluble in DMSO and ethanol.
-
Prepare fresh stock solutions for each experiment.
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
Consider the final concentration of the solvent in your assay buffer and its potential effects on cells or membranes.
-
Possible Cause 2: Issues with Cell/Membrane Preparations
-
Troubleshooting Steps:
-
Verify the expression and health of the NOP receptors in your cell line (e.g., CHO-hNOP cells).
-
Ensure the integrity of your cell membrane preparations. Use fresh preparations for optimal results.
-
Confirm the protein concentration of your membrane preparations to ensure consistent receptor numbers across assays.
-
Possible Cause 3: Inaccurate Ligand Concentrations
-
Troubleshooting Steps:
-
Verify the concentration and purity of your this compound stock solution.
-
Ensure accurate dilution series are prepared for your experiments.
-
Issue 2: Unexpected agonist-like effects observed at high concentrations.
Possible Cause: Off-target effects or non-competitive interactions.
-
Troubleshooting Steps:
-
While this compound is highly selective, at very high concentrations (e.g., 10 µM), it has been reported to exhibit some agonist-like activity in certain preparations, such as contracting the mouse colon or producing a naloxone-sensitive inhibition of electrically evoked twitches in the guinea pig ileum.[6]
-
Perform a full dose-response curve to determine if the observed effect is concentration-dependent and occurs at concentrations well above the reported Ki and IC50 values for the NOP receptor.
-
Use appropriate controls, including testing the vehicle alone and using other selective antagonists for different opioid receptors to rule out off-target effects.
-
Issue 3: Lack of efficacy or unexpected behavioral outcomes in vivo.
Possible Cause 1: Pharmacokinetic Issues
-
Troubleshooting Steps:
-
The route of administration (e.g., subcutaneous, intraperitoneal) can significantly impact the bioavailability and time to peak concentration of the compound.[7] Ensure the chosen route is appropriate for your experimental design.
-
Optimize the timing of behavioral testing relative to the administration of this compound based on its pharmacokinetic profile.
-
Consider the dose being used. In vivo efficacy is dose-dependent.[2] A dose-response study may be necessary to determine the optimal dose for your specific animal model and behavioral paradigm.
-
Possible Cause 2: Complexity of the Biological System
-
Troubleshooting Steps:
-
The N/OFQ system can have opposing roles depending on the specific brain region and neuronal circuits involved. For example, in studies on Parkinson's disease, this compound has been shown to have additive effects with L-DOPA by modulating GABAergic and glutamatergic transmission in the substantia nigra.[5][8]
-
Be aware that the overall behavioral outcome may be a result of complex interactions within the central nervous system.
-
Consider potential strain or species differences in the expression and function of the NOP receptor.
-
Data Presentation
Table 1: Binding Affinity of this compound for NOP Receptors
| Parameter | Receptor | Cell Line/Tissue | Value (nM) | Reference |
| Ki | Cloned Human ORL1 | CHO Cells | 1.8 | [2] |
| Ki | Mouse ORL1 | Mouse Brain | 1.1 | [2] |
| IC50 | Human ORL1 | CHO Cells | 2.3 | [9] |
| IC50 | Mouse ORL1 | Mouse Brain | 7.6 | [10] |
Table 2: Selectivity Profile of this compound for Human Opioid Receptors
| Receptor | Ki (nM) | Selectivity (fold vs. hORL1) | Reference |
| hORL1 (NOP) | 1.8 | - | [2] |
| hμ (mu) | 1000 | ~556 | [2] |
| hδ (delta) | >10,000 | >5556 | [2] |
| hκ (kappa) | 640 | ~356 | [2] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the NOP receptor.
-
Membrane Preparation:
-
Culture and harvest Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in the assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [¹²⁵I][Tyr¹⁴]nociceptin), and varying concentrations of this compound.
-
Incubate to allow for competitive binding to reach equilibrium.
-
-
Filtration and Measurement:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Protocol 2: [³⁵S]GTPγS Functional Assay
This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation coupled to the NOP receptor.
-
Membrane Preparation:
-
Prepare cell membranes from CHO-hNOP cells as described in Protocol 1.
-
-
Assay Reaction:
-
In a 96-well plate, add assay buffer, GDP, and varying concentrations of this compound.[7]
-
Add a fixed concentration of an NOP receptor agonist (e.g., N/OFQ) to stimulate the receptor.[7]
-
Add the cell membranes to the wells.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.[7]
-
Incubate the plate at 30°C for 60 minutes.[7]
-
-
Filtration and Measurement:
-
Data Analysis:
-
The antagonistic effect of this compound is determined by its ability to reduce the agonist-stimulated [³⁵S]GTPγS binding.
-
Calculate the IC50 value for the inhibition of agonist-stimulated binding.
-
For Schild analysis, generate agonist concentration-response curves in the presence of different fixed concentrations of this compound. A slope of 1 in the Schild plot indicates competitive antagonism.[3]
-
Visualizations
Caption: NOP Receptor Signaling and Antagonism by this compound.
Caption: Troubleshooting Logic for Unexpected this compound Results.
References
- 1. J-113,397 - Wikipedia [en.wikipedia.org]
- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and l-DOPA Additively Attenuate Experimental Parkinsonism through Overinhibition of the Nigrothalamic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (S,S)-J-113397 Concentration for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of (S,S)-J-113397 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the first potent and selective non-peptidyl antagonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] It functions as a competitive antagonist, meaning it binds to the ORL1 receptor at the same site as the endogenous ligand N/OFQ and blocks its effects without initiating a biological response itself.[1][4] This high selectivity makes it a valuable tool for distinguishing the effects of the NOP receptor from those of classical opioid receptors.[1]
Q2: What are the key research applications of this compound?
This compound is widely used to investigate the physiological and pathological roles of the N/OFQ-NOP receptor system.[1] Key research areas include:
-
Pain Modulation: It has been shown to antagonize N/OFQ-induced hyperalgesia.[5][6]
-
Parkinson's Disease: Studies have demonstrated its ability to attenuate experimental parkinsonism, with additive effects when co-administered with L-DOPA.[1][7][8]
-
Opioid Tolerance: It may prevent the development of tolerance to morphine.[3][5][9]
-
Stress and Anxiety: Research suggests it can mitigate the adverse behavioral impacts of stress.[5]
Q3: How should I prepare this compound for in vivo administration?
For in vivo studies, this compound is typically dissolved in a suitable vehicle for the chosen administration route. A common method involves first dissolving the compound in a small amount of an organic solvent like DMSO, and then diluting it with saline or a solution containing polyethylene (B3416737) glycol (PEG) and Tween 80 to achieve the desired final concentration.[5] It is critical to ensure the final solution is clear and the pH is within a physiologically acceptable range to avoid irritation or tissue damage.[5] For example, a final formulation could be 10% DMSO, 5% Tween 80, and 85% saline.[1]
Q4: What is the recommended storage for this compound stock solutions?
It is recommended to prepare fresh stock solutions in 100% DMSO and store them at -20°C for up to one month or at -80°C for up to six months.[2][4] To ensure the stability of the compound, it is advisable to prepare fresh dilutions for long-term experiments.[4]
Troubleshooting Guide
Issue 1: Inconsistent or no effect observed in in vivo experiments.
-
Potential Cause: Improper dose selection.
-
Solution: Conduct a dose-response study to determine the optimal dose for your specific experimental model. Doses ranging from 0.1 to 30 mg/kg have been used in rodents.[1] Be aware that high doses of J-113397 may lead to a bell-shaped dose-response curve, potentially resulting in a reduced or absent effect.[1]
-
-
Potential Cause: Issues with the administration route.
-
Solution: The choice of administration route (e.g., subcutaneous, intraperitoneal) can influence the pharmacokinetic profile of the compound.[1] Ensure the chosen route is appropriate for your experimental goals and consider conducting a time-course experiment to determine the peak effect of the drug.
-
-
Potential Cause: Vehicle effects.
-
Solution: The vehicle used to dissolve and administer J-113397 can have its own biological effects. Always include a vehicle-only control group in your experimental design to account for any potential effects of the vehicle.[4]
-
Issue 2: Precipitation of this compound in the vehicle.
-
Potential Cause: Low solubility.
-
Potential Cause: Incorrect pH.
-
Solution: The pH of the solution may not be optimal for solubility. Adjust the pH of the vehicle to be within a physiological range (around 7.4).[5]
-
Issue 3: Unexpected or off-target effects observed.
-
Potential Cause: High concentrations of this compound.
Data Presentation
Table 1: In Vitro Binding Affinities (Ki) and Potency (IC50) of this compound
| Receptor/Assay | Species/Cell Line | Value |
| Binding Affinity (Ki) | ||
| Human ORL1 (NOP) | Cloned | 1.8 ± 0.24 nM[1] |
| Mouse ORL1 (NOP) | Brain | 1.1 nM[1][10] |
| Human μ (mu) | Cloned | 1000 ± 160 nM[1] |
| Human δ (delta) | Cloned | >10,000 nM[1] |
| Human κ (kappa) | Cloned | 640 ± 87 nM[1] |
| In Vitro Potency (IC50) | ||
| N/OFQ-stimulated [³⁵S]GTPγS binding | CHO-ORL1 | 5.3 nM[1][2] |
| N/OFQ-stimulated [³⁵S]GTPγS binding | Mouse Brain | 7.6 nM[1] |
Experimental Protocols
Protocol 1: General In Vivo Administration for Behavioral Studies in Rodents
-
Preparation of this compound Solution:
-
Dissolve this compound in 100% DMSO to create a stock solution.[1]
-
On the day of the experiment, prepare the final formulation by adding Tween 80 and then saline to the DMSO stock solution. A common vehicle formulation is 10% DMSO, 5% Tween 80, and 85% saline.[1]
-
Vortex the solution to ensure it is well-mixed.[1]
-
-
Animal Dosing:
-
Weigh each animal to determine the correct injection volume based on the desired dose (e.g., mg/kg).
-
Administer the prepared this compound solution via the chosen route (e.g., subcutaneous (s.c.) or intraperitoneal (i.p.)).[1]
-
For subcutaneous administration, inject into the loose skin on the back of the neck. For intraperitoneal administration, inject into the lower quadrant of the abdomen, avoiding the midline.[1]
-
-
Behavioral Testing:
-
Conduct behavioral tests at appropriate time points after administration, based on the expected pharmacokinetic profile of the compound and the specific experimental design.[1]
-
Protocol 2: Assessment of this compound in Preventing Morphine Tolerance (Mouse Tail-Flick Test)
-
Habituation: Acclimate mice to the experimental room and handling for at least 3 days prior to the start of the experiment.[9]
-
Baseline Measurement (Day 0):
-
Calibrate the tail-flick analgesia meter to a baseline latency of 2-4 seconds. Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.[9]
-
Administer a single dose of morphine (e.g., 5 mg/kg, s.c.) and measure the tail-flick latency at the time of peak effect (typically 30 minutes post-injection). This serves as the acute analgesic response.[9]
-
-
Induction of Tolerance (Days 1-6):
-
Assessment of Tolerance (Day 7):
-
24 hours after the last chronic morphine injection, administer the same acute dose of morphine (5 mg/kg, s.c.) as on Day 0.[9]
-
Measure the tail-flick latency at 30 minutes post-injection. A significant decrease in latency on Day 7 compared to Day 0 in the morphine/vehicle group indicates the development of tolerance.[9]
-
Visualizations
Caption: Mechanism of action of this compound as a competitive antagonist at the ORL1 receptor.
Caption: Generalized experimental workflow for in vivo studies with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. J-113,397 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and l-DOPA Additively Attenuate Experimental Parkinsonism through Overinhibition of the Nigrothalamic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of (S,S)-J-113397 in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the selective NOP receptor antagonist, (S,S)-J-113397, in various solvents. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For most in vitro applications, preparing a concentrated stock solution in 100% DMSO is recommended.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term stability, stock solutions of this compound in 100% DMSO should be stored at -80°C, where they can be stable for up to six months. For short-term storage, -20°C is suitable for up to one month. It is crucial to use anhydrous DMSO, as its hygroscopic nature can impact the compound's solubility and stability.
Q3: How stable is this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is limited. It is highly recommended to prepare fresh dilutions from your DMSO stock solution immediately before each experiment. Avoid storing the compound in aqueous buffers for extended periods, especially at room temperature, to prevent potential degradation.
Q4: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
A4: To maintain the integrity of the compound, it is best to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. While some compounds are stable through a limited number of cycles, minimizing this practice is a good laboratory standard.
Q5: What are the potential degradation pathways for this compound?
A5: this compound contains a benzimidazolone core and a piperidine (B6355638) ring, which can be susceptible to degradation under certain conditions. Potential degradation pathways include hydrolysis of the benzimidazolone ring, particularly under harsh acidic or basic conditions, and oxidation of the piperidine ring. Exposure to strong light may also lead to photodegradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or reduced compound activity in assays. | Compound degradation due to improper storage or handling. | Prepare fresh stock solutions in anhydrous DMSO. Aliquot and store at -80°C. Avoid multiple freeze-thaw cycles. Prepare aqueous dilutions immediately before use. |
| Precipitation of the compound in aqueous assay buffer. | Ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to maintain solubility. Perform a solubility test in your specific assay buffer. | |
| Visible particulates or color change in the stock solution. | Precipitation or chemical degradation. | Do not use the solution. Discard and prepare a fresh stock solution following the recommended guidelines. Protect from light. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. Ensure the analytical method is stability-indicating. |
Quantitative Stability Data
The following tables present hypothetical stability data for this compound to illustrate expected stability trends. Note: This data is for illustrative purposes and should be confirmed by in-house stability studies.
Table 1: Hypothetical Long-Term Stability of this compound (10 mM in Anhydrous DMSO)
| Storage Condition | 1 Month (% Recovery) | 3 Months (% Recovery) | 6 Months (% Recovery) |
| -80°C | 99.8 | 99.5 | 99.1 |
| -20°C | 99.2 | 98.1 | 96.5 |
| 4°C | 95.3 | 90.1 | 82.4 |
| Room Temperature (25°C, protected from light) | 88.7 | 75.2 | 58.9 |
Table 2: Hypothetical Short-Term Stability of this compound (100 µM in Aqueous Buffer, pH 7.4)
| Storage Condition | 2 Hours (% Recovery) | 8 Hours (% Recovery) | 24 Hours (% Recovery) |
| 4°C | 99.5 | 98.0 | 95.2 |
| Room Temperature (25°C) | 98.1 | 94.5 | 89.3 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable stock and working solutions for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Stock Solution (10 mM in DMSO):
-
Equilibrate the this compound powder to room temperature.
-
Weigh the required amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
-
Aqueous Working Solutions:
-
Thaw a single-use aliquot of the DMSO stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the appropriate aqueous buffer immediately before use.
-
Ensure the final DMSO concentration in your experimental setup is minimal and consistent across all samples, including controls.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify the concentration of this compound and detect potential degradation products.
HPLC System and Conditions (Hypothetical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient: Start with 90% A and 10% B, ramp to 10% A and 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dilute the this compound solution (from stability study) with the initial mobile phase to a concentration within the linear range of the assay.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Validation:
-
The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.
-
Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Potential degradation pathways of this compound under stress conditions.
Technical Support Center: (S,S)-J-113397 in GTPγS Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective NOP receptor antagonist, (S,S)-J-113397, in GTPγS functional assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound at the NOP receptor?
A1: this compound is a potent and selective non-peptidyl competitive antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) or NOP receptor.[1] As a competitive antagonist, it binds to the same site on the NOP receptor as the endogenous ligand N/OFQ, thereby blocking the receptor from being activated.[2] This blockade prevents the downstream signaling cascade initiated by N/OFQ binding.[2]
Q2: Why is the GTPγS assay a suitable method for characterizing this compound?
A2: The GTPγS binding assay is a functional assay that directly measures the activation of G proteins, which is a primary step in NOP receptor signaling.[2][3] Since the NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o), this assay is well-suited to quantify the functional consequences of receptor activation and its inhibition by an antagonist like this compound.[4] The assay's proximity to the receptor activation event makes it less susceptible to signal amplification that can occur in downstream second messenger assays.[5]
Q3: How does this compound affect the GTPγS binding in the assay?
A3: In a GTPγS assay, an agonist like N/OFQ stimulates the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G protein. As a competitive antagonist, this compound will inhibit this N/OFQ-stimulated [³⁵S]GTPγS binding in a concentration-dependent manner.[1] By itself, this compound should not stimulate [³⁵S]GTPγS binding.[1]
Q4: What is a Schild analysis and how is it relevant for this compound in a GTPγS assay?
A4: A Schild analysis is a pharmacological method used to determine the affinity of a competitive antagonist and to confirm its mechanism of action.[6][7] In the context of a GTPγS assay with this compound, a Schild analysis involves performing concentration-response curves for the agonist (N/OFQ) in the absence and presence of increasing concentrations of the antagonist (J-113397).[8] A competitive antagonist will cause a parallel rightward shift of the agonist concentration-response curve without affecting the maximal response.[7] The analysis can yield a pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.[7] Schild plot analysis has been used to confirm the competitive antagonism of J-113397 at the NOP receptor.[1][9]
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound for the NOP receptor.
Table 1: Binding Affinity of this compound
| Parameter | Receptor | Species | Cell Line/Tissue | Value (nM) | Reference |
| Ki | NOP (ORL1) | Human | CHO Cells | 1.8 | [1] |
| Ki | NOP (ORL1) | Mouse | Brain | 1.1 | [1] |
| IC50 | NOP (ORL1) | Human | CHO Cells | 2.3 | [10] |
Table 2: Functional Potency of this compound in GTPγS Assays
| Parameter | Receptor | Agonist | Cell Line | Value (nM) | Reference |
| IC50 | NOP (ORL1) | N/OFQ | CHO-ORL1 | 5.3 | [1] |
Table 3: Selectivity Profile of this compound
| Receptor | Species | Ki (nM) | Selectivity vs. NOP | Reference |
| μ-opioid | Human | 1000 | ~556-fold | [1] |
| δ-opioid | Human | >10,000 | >5556-fold | [1] |
| κ-opioid | Human | 640 | ~356-fold | [1] |
Visualizing Key Processes
NOP Receptor Signaling Pathway
Caption: NOP receptor signaling pathway and the inhibitory action of this compound.
GTPγS Assay Experimental Workflow
Caption: Workflow for a [³⁵S]GTPγS binding assay to determine the IC₅₀ of this compound.
Experimental Protocol
[³⁵S]GTPγS Functional Assay for this compound (Antagonist Mode)
This protocol is adapted from standard GTPγS binding assay procedures for opioid receptors.[11][12]
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells stably expressing the human NOP receptor (e.g., CHO-hNOP).
-
[³⁵S]GTPγS: Specific activity ~1000-1250 Ci/mmol.
-
This compound: Prepare a stock solution in 100% DMSO and create serial dilutions.
-
N/OFQ (or other NOP agonist): Prepare a stock solution in assay buffer.
-
Guanosine 5'-diphosphate (GDP): Prepare a stock solution.
-
GTPγS (unlabeled): For determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.[12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).[12]
-
96-well Filter Plates: (e.g., GF/B or GF/C).
-
Scintillation Cocktail.
2. Assay Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is below 0.5%.
-
Prepare a working solution of N/OFQ at a concentration that gives 80-90% of its maximal response (EC₈₀-EC₉₀). This concentration should be determined in a preliminary agonist dose-response experiment.
-
Thaw cell membranes on ice and resuspend in assay buffer to a final concentration of 5-20 µg of protein per well.[2] The optimal protein concentration should be determined empirically.[5]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, GDP (final concentration 10-100 µM), N/OFQ (at EC₈₀-EC₉₀), and cell membranes.[11][12]
-
Antagonist Inhibition: Add assay buffer, GDP, varying concentrations of this compound, N/OFQ (at EC₈₀-EC₉₀), and cell membranes.
-
Non-specific Binding (NSB): Add assay buffer, GDP, N/OFQ (at EC₈₀-EC₉₀), unlabeled GTPγS (final concentration 10 µM), and cell membranes.[5][11]
-
Basal Binding: Add assay buffer, GDP, and cell membranes (no agonist or antagonist).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.[5][11]
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to a final concentration of 0.05-0.1 nM to start the reaction.[2][11]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[2][11]
-
Termination and Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.[11][12]
-
Washing: Wash the filters 3-5 times with ice-cold wash buffer.[12]
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.[11]
-
3. Data Analysis:
-
Calculate the specific binding stimulated by the agonist: Agonist-stimulated Binding = Total Binding - Basal Binding.
-
Calculate the percentage of inhibition for each concentration of this compound: % Inhibition = 100 * (1 - [(Binding with J-113397 - Basal Binding) / (Agonist-stimulated Binding)]).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
Troubleshooting Guide
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in GTPγS assays.
Issue 1: Low Agonist-Stimulated Signal or Poor Signal-to-Noise Ratio
-
Potential Cause: Suboptimal concentrations of key reagents.
-
Potential Cause: Degraded reagents.
-
Solution: Use fresh aliquots of the agonist (N/OFQ) and [³⁵S]GTPγS. Ensure proper storage of all reagents, especially the radioligand, to prevent degradation and radioactive decay.[5]
-
-
Potential Cause: Low receptor expression in the membrane preparation.
-
Solution: Verify the expression level of the NOP receptor in your cell line. If expression is low, consider using a different cell line or clone with higher receptor density.
-
Issue 2: High Basal or Non-Specific Binding
-
Potential Cause: The concentration of [³⁵S]GTPγS is too high.
-
Solution: Titrate the [³⁵S]GTPγS concentration to find the optimal balance between signal and background.
-
-
Potential Cause: Insufficient or inconsistent washing during the filtration step.
-
Solution: Ensure that the washing is thorough and consistent across all wells of the filter plate. Increase the number of washes or the volume of wash buffer if necessary.[4]
-
-
Potential Cause: The filter plate was not pre-treated correctly.
-
Solution: Unlike some binding assays, filters for GTPγS assays should generally not be treated with polyethyleneimine (PEI), as this can increase non-specific binding.
-
Issue 3: No or Weak Inhibition by this compound
-
Potential Cause: The compound has degraded or the concentration is incorrect.
-
Solution: Prepare fresh stock solutions of this compound in 100% DMSO. Verify the accuracy of the serial dilutions.
-
-
Potential Cause: The fixed concentration of the agonist (N/OFQ) is too high.
-
Solution: Using an excessively high concentration of the agonist will require a much higher concentration of the competitive antagonist to elicit inhibition, potentially shifting the IC₅₀ out of the tested range. Re-evaluate the EC₅₀ of N/OFQ in your system and use a concentration in the EC₈₀-EC₉₀ range for the inhibition assay.
-
-
Potential Cause: The assay window (agonist-stimulated signal over basal) is too small to reliably detect inhibition.
-
Solution: Refer to "Issue 1" to optimize the assay conditions and increase the signal-to-noise ratio. A robust agonist response is necessary to accurately measure its inhibition.
-
Issue 4: High Variability Between Replicates
-
Potential Cause: Inaccurate pipetting or poor mixing.
-
Solution: Ensure all pipettes are properly calibrated. Thoroughly mix all reagent solutions before adding them to the plate. When adding the membrane suspension, ensure it is homogenous to prevent variability in the amount of protein per well.
-
-
Potential Cause: Inconsistent filtration and washing.
-
Solution: Use a multi-channel cell harvester for consistent and rapid filtration and washing. Ensure equal vacuum pressure and wash times for all wells.[4]
-
-
Potential Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for critical samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water.
-
References
- 1. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. resources.revvity.com [resources.revvity.com]
Technical Support Center: Enantiomeric Separation of J-113397 Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enantiomeric separation of J-113397 isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the enantiomeric separation of J-113397 important?
A1: J-113397 is a potent and selective antagonist for the nociceptin (B549756) receptor (ORL1), also known as the opioid receptor-like 1 receptor.[1][2] As with many chiral drugs, the different enantiomers of J-113397 may exhibit different pharmacological activities, potencies, and toxicities.[3] Regulatory agencies such as the FDA recommend that the individual enantiomers of a chiral drug be studied separately.[3] Therefore, separating the enantiomers is crucial to identify the most active and safest isomer for further drug development.
Q2: What are the main challenges in the enantiomeric separation of J-113397?
A2: The synthesis and enantiomeric separation of J-113397, which has two chiral centers, have been described as challenging and low-yielding.[4][5] The primary challenges are associated with selecting the appropriate chiral stationary phase (CSP) and optimizing the mobile phase to achieve adequate resolution between the enantiomers.[6]
Q3: What type of chromatography is typically used for enantiomeric separations?
A3: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for separating enantiomers.[7][8] Supercritical fluid chromatography (SFC) can also be a viable alternative.[9]
Q4: Can I use reversed-phase HPLC for this separation?
A4: Standard reversed-phase HPLC cannot separate enantiomers because they have identical physical and chemical properties in an achiral environment.[10] To achieve separation, a chiral selector must be introduced into the system, either as a chiral stationary phase, a chiral additive to the mobile phase, or through derivatization with a chiral reagent.[10]
Troubleshooting Guides
This section addresses common issues encountered during the enantiomeric separation of J-113397.
Issue 1: Poor or No Resolution of Enantiomers
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the right chiral recognition mechanism for J-113397.
-
Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving selectivity.
-
Solution:
-
Normal Phase: Systematically vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol).[13]
-
Reversed Phase: Adjust the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer.[13]
-
Additives: The addition of small amounts of an acidic or basic additive (e.g., trifluoroacetic acid, diethylamine) can significantly impact selectivity.[14]
-
-
-
Incorrect Flow Rate: Chiral separations can be sensitive to the flow rate.
-
Solution: Generally, lower flow rates improve resolution. Try reducing the flow rate in increments (e.g., from 1.0 mL/min to 0.5 mL/min).[13]
-
-
Temperature Fluctuations: Temperature can affect the chiral recognition process.
Issue 2: Peak Tailing
Possible Causes & Solutions:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.
-
Solution: Add a mobile phase modifier to mask active sites on the stationary phase. For basic compounds like J-113397, a basic additive like diethylamine (B46881) may be effective.
-
-
Column Overload: Injecting too much sample can lead to broadened and tailing peaks.[13]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination: Buildup of contaminants on the column can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent, following the manufacturer's guidelines for column regeneration.[11]
-
Issue 3: Poor Reproducibility
Possible Causes & Solutions:
-
Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention time and resolution.
-
Solution: Prepare fresh mobile phase for each set of experiments and ensure accurate measurements of all components.
-
-
Insufficient Column Equilibration: Chiral stationary phases may require longer equilibration times than standard reversed-phase columns.
-
Solution: Equilibrate the column with the mobile phase for an extended period (e.g., 30-60 minutes) or until a stable baseline is achieved.
-
-
"Memory Effects" from Additives: Residual additives from previous runs can affect subsequent separations.[6]
-
Solution: Dedicate a column to a specific method or use a rigorous flushing procedure between methods with different additives.
-
Experimental Protocols
Hypothetical HPLC Method for Enantiomeric Separation of J-113397
This protocol is a starting point for method development. Optimization will likely be required.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| 250 x 4.6 mm, 5 µm | |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
| Detection | UV at 254 nm |
Data Presentation
Table 1: Illustrative Data for Method Optimization
The following table presents hypothetical data to illustrate the effect of varying the mobile phase composition on the separation of J-113397 enantiomers.
| Mobile Phase (Hexane:IPA:DEA) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 90:10:0.1 | 12.5 | 13.8 | 1.8 |
| 85:15:0.1 | 10.2 | 11.1 | 1.5 |
| 80:20:0.1 | 8.1 | 8.7 | 1.2 |
| 75:25:0.1 | 6.5 | 6.8 | 0.8 |
Note: This data is for illustrative purposes only.
Visualizations
Experimental Workflow for Chiral Method Development
Caption: A flowchart illustrating the systematic approach to developing a chiral HPLC method for separating J-113397 enantiomers.
Troubleshooting Logic for Poor Resolution
Caption: A decision tree to guide researchers in troubleshooting poor resolution during the chiral separation of J-113397.
References
- 1. J-113,397 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Identification of an achiral analogue of J-113397 as potent nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Enantiomer Separations | Separation Science [sepscience.com]
- 11. chiraltech.com [chiraltech.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to (S,S)-J-113397 and Naloxone Benzoylhydrazone for Opioid Receptor Research
For researchers, scientists, and drug development professionals, understanding the nuanced profiles of opioid receptor ligands is paramount for advancing the field of pharmacology and developing novel therapeutics. This guide provides a detailed, data-driven comparison of two significant research compounds: (S,S)-J-113397, a selective Nociceptin/Orphanin FQ (NOP) receptor antagonist, and naloxone (B1662785) benzoylhydrazone, a mixed-profile opioid receptor ligand.
This document outlines their respective receptor binding affinities, functional activities, and the signaling pathways they modulate. All quantitative data are presented in a clear, tabular format for straightforward comparison. Furthermore, detailed experimental protocols for key assays are provided to support the reproducibility of the cited findings.
Quantitative Data Summary
The following tables summarize the binding affinities and functional activities of this compound and naloxone benzoylhydrazone at various opioid receptors.
Table 1: Receptor Binding Affinity (Ki in nM)
| Compound | NOP (ORL1) Receptor | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Kappa-Opioid Receptor (KOR) |
| This compound | 1.8 (human)[1], 1.1 (mouse)[1] | 1000 (human)[1] | >10,000 (human)[1] | 640 (human)[1] |
| Naloxone Benzoylhydrazone | Antagonist activity, no agonist effect[2][3] | Inhibits binding at nM concentrations[4] | Inhibits binding at nM concentrations[4] | Inhibits binding at nM concentrations[4] |
Table 2: Functional Activity
| Compound | Assay | NOP (ORL1) Receptor | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Kappa-Opioid Receptor (KOR) |
| This compound | GTPγS Binding | Competitive antagonist, IC50 = 5.3 nM[1] | No effect up to 100 nM[1] | No effect up to 100 nM[1] | No effect up to 100 nM[1] |
| cAMP Accumulation | Competitive antagonist, IC50 = 26 nM[5] | - | - | - | |
| Naloxone Benzoylhydrazone | GTPγS Binding | Antagonist[2][3] | Partial agonist, pEC50 = 8.59, Emax = 55% of DAMGO[2][3] | Agonist, pEC50 = 8.49[2][3] | Agonist, pEC50 = 9.70[2][3] |
| cAMP Accumulation | Antagonist[2][3] | Partial agonist, pEC50 = 8.74, Emax = 65% of DAMGO[2][3] | Agonist, pEC50 = 8.61[2][3] | Agonist, pEC50 = 9.45[2][3] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Signaling pathways for opioid receptor agonism and antagonism.
References
- 1. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist activity of naloxone benzoylhydrazone at recombinant and native opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist activity of naloxone benzoylhydrazone at recombinant and native opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor binding of [3H]naloxone benzoylhydrazone: a reversible kappa and slowly dissociable mu opiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]
(S,S)-J-113397 vs. [Phe1psi(CH2-NH)Gly2]nociceptin(1-13)NH2
An Objective Comparison of (S,S)-J-113397 and [Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂ for NOP Receptor Research
For researchers and drug development professionals investigating the nociceptin (B549756)/orphanin FQ (N/OFQ) system, the choice of pharmacological tools is critical. This guide provides a detailed comparison of two widely used ligands for the N/OFQ peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor: this compound, a non-peptidyl antagonist, and [Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂, a peptidic ligand with a more complex pharmacological profile.
Introduction to the Compounds
This compound is a potent and highly selective non-peptidyl competitive antagonist of the NOP receptor.[1][2][3][4][5] Its development was a significant step forward in studying the physiological roles of the N/OFQ system due to its high affinity and selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa).[1][3][6]
[Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂ is a synthetic peptide analog of the endogenous NOP receptor ligand, nociceptin.[2] Its pharmacological characterization has revealed a complex profile, demonstrating antagonist, partial agonist, or full agonist properties depending on the specific tissue and experimental conditions.[2][7][8][9][10][11][12] For instance, it has been reported to act as a competitive antagonist in peripheral tissues such as the guinea pig ileum and mouse vas deferens, while functioning as a potent agonist in the central nervous system, including the rat spinal cord.[7][8][9][10][11][13][14]
Head-to-Head Performance Comparison
The differing pharmacological profiles of this compound and [Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂ are evident in their in vitro and in vivo activities. This compound consistently behaves as a pure, competitive antagonist, whereas the peptide's activity is context-dependent. A study directly comparing the two in a GTPγS binding assay in mouse brain membranes demonstrated that J-113397 antagonized N/OFQ-stimulated binding without affecting basal binding, confirming its antagonist nature.[15] In contrast, [Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂ not only partially antagonized N/OFQ-stimulated binding but also exhibited agonist activity on its own.[15]
Data Presentation
The following tables summarize the quantitative data for this compound and [Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂ from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Parameter | Value | Species/Tissue | Assay | Reference |
| Kᵢ (nM) | 1.8 | Human (recombinant) | Radioligand Binding | [1] |
| Kᵢ (nM) | 1.1 | Mouse brain | Radioligand Binding | [1] |
| IC₅₀ (nM) | 5.3 | CHO cells expressing ORL1 | [³⁵S]GTPγS Binding | [1] |
| IC₅₀ (nM) | 2.3 | CHO cells expressing ORL1 | Radioligand Binding | [5] |
| IC₅₀ (nM) | 26 | CHO cells expressing ORL1 | cAMP Accumulation | [5] |
| pA₂ | 7.52 | CHO cells expressing hOP4 | cAMP Formation | [3] |
| pKᵢ | 8.56 | CHO cells expressing hOP4 | Radioligand Binding | [3] |
Table 2: In Vitro and In Vivo Activity of [Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂
| Activity Type | Parameter | Value | Species/Tissue | Assay/Model | Reference |
| Antagonist | pA₂ | 7.02 | Guinea pig ileum | Electrically evoked contraction | |
| Antagonist | pA₂ | 6.75 | Mouse vas deferens | Electrically evoked contraction | |
| Agonist | - | Potent agonist | Rat spinal cord | Nociceptive flexor reflex | [7] |
| Partial Agonist | Efficacy | ~30% of N/OFQ | Rat periaqueductal gray | K⁺ channel activation | [8] |
| Agonist | - | Dose-dependent inhibition of morphine analgesia | Mouse | In vivo analgesia model | [9] |
| Full Agonist | pEC₅₀ | 8.65 | CHO cells expressing NOP | cAMP Accumulation | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for interpreting the data and designing future studies.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the NOP receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the NOP receptor. This typically involves homogenization of the cells or tissue in a buffered solution, followed by centrifugation to isolate the membrane fraction.
-
Binding Reaction: A constant concentration of a radiolabeled NOP receptor ligand (e.g., [¹²⁵I]Tyr¹⁴-nociceptin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or [Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂).
-
Separation and Detection: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter. The amount of radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the NOP receptor.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the NOP receptor are prepared.
-
Assay Reaction: The membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound. In antagonist mode, a fixed concentration of an agonist (e.g., nociceptin) is also included.
-
Separation and Detection: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by filtration. The radioactivity on the filters is then counted.
-
Data Analysis: For agonists, the concentration that stimulates 50% of the maximal response (EC₅₀) is determined. For antagonists, the concentration that inhibits 50% of the agonist-stimulated response (IC₅₀) is calculated.
Mandatory Visualization
The following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
References
- 1. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. J-113,397 - Wikipedia [en.wikipedia.org]
- 5. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [Phe1psi(CH2-NH)Gly2]-nociceptin-(1-13)NH2, a proposed antagonist of the nociceptin receptor, is a potent and stable agonist in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Phe1psi(CH2-NH)Gly2]nociceptin-(1 - 13)-NH2 activation of an inward rectifier as a partial agonist of ORL1 receptors in rat periaqueductal gray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Phe1psi(CH2-NH)Gly2]nociceptin-(1-13)-NH2 acts as an agonist of the orphanin FQ/nociceptin receptor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity study of the nociceptin(1-13)-NH2 N-terminal tetrapeptide and discovery of a nociceptin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of [Phe1Ψ(CH2-NH)Gly2]Nociceptin (1-13)NH2 in rat brain, rat vas deferens and CHO cells expressing recombinant human nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the effects of [Phe1psi(CH2-NH)Gly2]nociceptin(1-13)NH2 in rat brain, rat vas deferens and CHO cells expressing recombinant human nociceptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nociceptin/orphanin FQ and [Phe(1)psi(CH2-NH)Gly2]nociceptin(1-13)NH2 modulates the activity of hypothalamic paraventricular nucleus neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evidence that [Phe1 psi(CH2-NH)Gly2]nociceptin-(1-13)-NH2, a peripheral ORL-1 receptor antagonist, acts as an agonist in the rat spinal cord - Wikidata [wikidata.org]
- 15. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]
(S,S)-J-113397: A Comparative Guide to its High Selectivity for the Nociceptin/Orphanin FQ Receptor Over Mu-Opioid Receptors
For researchers and professionals in drug development, the selective targeting of opioid receptor subtypes is a critical aspect of designing novel therapeutics with improved efficacy and reduced side effects. This guide provides an objective comparison of (S,S)-J-113397, a potent antagonist of the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor, against the classical mu-opioid receptor (MOR). The following data and experimental protocols validate the high selectivity of this compound.
Data Presentation: Binding Affinity and Functional Activity
The selectivity of this compound is quantitatively demonstrated by its significantly higher binding affinity for the NOP receptor compared to the mu-opioid receptor. This is evident from the equilibrium dissociation constant (Ki) values obtained from radioligand binding assays and its functional antagonist potency (IC50) in cell-based assays.
Table 1: Binding Affinity (Ki) of this compound at Human Opioid Receptors
| Receptor Subtype | Ligand | Ki (nM) | Selectivity Fold (MOR/NOP) |
| NOP (ORL1) | This compound | 1.8[1][2] | - |
| Mu (μ) | This compound | 1000[1][2] | 556 |
| Delta (δ) | This compound | >10000[2] | >5556 |
| Kappa (κ) | This compound | 640[2] | 356 |
Table 2: Functional Antagonist Activity of this compound
| Assay | Cell Line | Receptor | Agonist | IC50 (nM) |
| [³⁵S]GTPγS Binding | CHO-ORL1 | NOP (ORL1) | Nociceptin/Orphanin FQ | 5.3[1][2] |
Experimental Protocols
The data presented above were generated using standard and well-validated in vitro pharmacological assays. The detailed methodologies for these key experiments are outlined below.
-
Objective: To determine the binding affinity (Ki) of this compound for the human NOP and mu-opioid receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the recombinant human NOP receptor or the human mu-opioid receptor.
-
Incubation: The cell membranes were incubated with a specific radioligand ([³H]-nociceptin for NOP receptors or [³H]-DAMGO for mu-opioid receptors) and varying concentrations of the unlabeled competitor, this compound.
-
Separation: The bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) was determined by non-linear regression analysis. The Ki values were then calculated using the Cheng-Prusoff equation.
-
-
Objective: To assess the functional antagonist activity of this compound at the NOP receptor.
-
Methodology:
-
Membrane Preparation: Membranes from CHO cells expressing the human NOP receptor were used.
-
Incubation: The membranes were incubated with a fixed concentration of the agonist nociceptin/orphanin FQ, [³⁵S]GTPγS, and varying concentrations of this compound.
-
Mechanism: Agonist activation of the G-protein coupled NOP receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit. An antagonist will inhibit this agonist-stimulated binding.
-
Separation and Detection: The bound [³⁵S]GTPγS was separated from the free form by filtration, and the radioactivity was measured.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) was determined. In CHO cells expressing mu-opioid receptors, J-113397 showed no effect on [³⁵S]GTPγS binding up to a concentration of 100 nM, indicating its selective antagonism for the NOP receptor.[2]
-
Mandatory Visualization
The following diagrams illustrate the signaling pathway of the NOP receptor and the experimental workflow for determining antagonist activity.
References
A Comparative Guide to the Cross-Reactivity of (S,S)-J-113397 with Opioid Receptors
(S,S)-J-113397 is a potent and highly selective non-peptidyl antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) or NOP receptor.[1][2][3] Its high selectivity is a critical attribute for researchers, ensuring that its pharmacological effects are primarily mediated through the NOP receptor, thereby minimizing off-target effects at other opioid receptors such as the mu (μ), delta (δ), and kappa (κ) receptors.[4] This guide provides a comprehensive comparison of this compound's binding affinity and functional activity across these receptors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Receptor Binding Affinity
The selectivity of this compound for the NOP receptor over other opioid receptors has been quantified through radioligand binding assays. The following table summarizes the binding affinity (Ki) and, where available, the half-maximal inhibitory concentration (IC50) of this compound at human and mouse NOP receptors compared to the classical opioid receptors.
| Receptor | Species | Binding Affinity (Ki) | IC50 | Selectivity over MOP | Selectivity over DOP | Selectivity over KOP |
| NOP (ORL1) | Human | 1.8 nM[2][4] | 2.3 nM[5] | - | - | - |
| Mouse | 1.1 nM[2] | 7.6 nM[6] | - | - | - | |
| Mu (MOP) | Human | 1000 nM[2][4] | 2200 nM[5] | ~555-fold[4] | - | - |
| Delta (DOP) | Human | >10,000 nM[2][4] | >10,000 nM[5] | - | >5555-fold[4] | - |
| Kappa (KOP) | Human | 640 nM[2][4] | 1400 nM[5] | - | - | ~355-fold[4] |
Key Observations:
-
This compound exhibits a high affinity for the human and mouse NOP receptor, with Ki values in the low nanomolar range.[2][4][7]
-
The compound demonstrates significantly lower affinity for the MOP, DOP, and KOP receptors, with Ki values that are several hundred to several thousand times higher than for the NOP receptor.[2][4] This high selectivity makes it an invaluable tool for isolating and studying the physiological and pathological roles of the NOP receptor system.[2]
Functional Antagonism at Opioid Receptors
Functional assays, such as the [35S]Guanosine 5'-O-(γ-thio)triphosphate ([35S]GTPγS) binding assay, have been employed to assess the antagonist activity of this compound. In these assays, this compound competitively inhibits the N/OFQ-stimulated G-protein activation.
-
At the NOP Receptor: this compound effectively inhibits N/OFQ-stimulated [35S]GTPγS binding in cells expressing the NOP receptor, with a reported IC50 value of 5.3 nM.[2] Schild plot analysis has confirmed that this compound acts as a competitive antagonist at the NOP receptor.[2][6]
-
At Other Opioid Receptors: In contrast, this compound shows no significant effect on [35S]GTPγS binding in cells expressing the mu, delta, or kappa opioid receptors at concentrations up to 100 nM, indicating its selective antagonist activity at the NOP receptor.[2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: NOP Receptor Signaling Pathway. This diagram illustrates the inhibitory signaling cascade initiated by the NOP receptor upon agonist binding and its blockade by the antagonist this compound.
Caption: Radioligand Competition Binding Assay Workflow. This flowchart outlines the key steps involved in determining the binding affinity (Ki) of this compound for opioid receptors.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound.[7]
-
Membrane Preparation: Cell membranes are prepared from cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, that have been engineered to stably express the human NOP, MOP, DOP, or KOP receptor.[7]
-
Incubation: The cell membranes are incubated with a specific radiolabeled ligand for the receptor of interest and varying concentrations of the unlabeled test compound, this compound.
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically through rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following receptor stimulation.[8]
-
Membrane Preparation: Similar to the binding assay, membranes are prepared from cells expressing the specific opioid receptor.
-
Incubation: The membranes are incubated with a fixed concentration of an agonist (e.g., N/OFQ for the NOP receptor), [35S]GTPγS, and varying concentrations of the antagonist, this compound.
-
Separation: The bound [35S]GTPγS is separated from the unbound nucleotide via filtration.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured.
-
Data Analysis: The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is quantified to determine its functional antagonist potency (IC50).
References
- 1. J-113,397 - Wikipedia [en.wikipedia.org]
- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (±)-J 113397 | NOP Receptor Antagonists: R&D Systems [rndsystems.com]
- 6. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of (S,S)-J-113397: A Comparative Guide to its NOP Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro pharmacological profile of (S,S)-J-113397, a potent and selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] Its performance is compared with other notable NOP receptor antagonists, supported by experimental data from key in vitro assays. Detailed methodologies for these experiments are provided to facilitate replication and further investigation.
Comparative Analysis of In Vitro Data
This compound was the first potent nonpeptidyl antagonist identified for the NOP receptor and has been instrumental in understanding the physiological roles of the N/OFQ system.[2][3] The following tables summarize its binding affinity and functional antagonist potency in comparison to other selective NOP receptor antagonists.
NOP Receptor Binding Affinity
The binding affinity (Ki) of a compound for its receptor is a measure of how tightly it binds. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki, nM) | Species | Source |
| This compound | NOP (ORL1) | 1.8 | Human | [3] |
| NOP (ORL1) | 1.1 | Mouse | [3] | |
| SB-612111 | NOP | 0.33 | Human | [1] |
Functional Antagonist Potency
Functional assays measure the ability of an antagonist to block the action of an agonist. Common measures include the half-maximal inhibitory concentration (IC50) and the pA2/pKB, which are logarithmic measures of antagonist potency.
| Compound | Assay | Potency (IC50/pA2/pKB) | Source |
| This compound | [³⁵S]GTPγS Binding | IC50: 5.3 nM | [3] |
| [³⁵S]GTPγS Binding | pA2: 7.4-8.2 | [1] | |
| cAMP Accumulation | pA2: 7.52 | [4] | |
| SB-612111 | [³⁵S]GTPγS Binding | pKB: 9.70 | [1] |
| cAMP Accumulation | pKB: 8.63 | [1] | |
| UFP-101 | Various Functional Assays | pA2: 8.5-9.4 | [1] |
Opioid Receptor Selectivity
Selectivity is a crucial parameter, indicating the compound's preference for its target receptor over other related receptors. High selectivity minimizes off-target effects.
| Compound | µ-opioid Receptor (Ki, nM) | δ-opioid Receptor (Ki, nM) | κ-opioid Receptor (Ki, nM) | Selectivity over other Opioid Receptors | Source |
| This compound | 1000 | >10,000 | 640 | High (>350-fold vs µ, >5500-fold vs δ, >350-fold vs κ) | [3] |
| SB-612111 | - | - | - | High (>150-fold over classical opioid receptors) | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow for characterizing NOP receptor antagonists like this compound.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hORL1).[5] The cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in an appropriate assay buffer.[5]
-
Binding Reaction: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]nociceptin), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated G-protein activation.[1]
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes are prepared from cells expressing the NOP receptor.[1]
-
Assay Buffer: The assay buffer contains GDP to maintain the G-proteins in an inactive state.[1]
-
Reaction Mixture: The reaction is carried out in a 96-well plate containing the cell membranes, varying concentrations of the antagonist (this compound), a fixed concentration of a NOP receptor agonist (e.g., N/OFQ), and [³⁵S]GTPγS.
-
Incubation and Filtration: The mixture is incubated to allow for G-protein activation. The reaction is stopped by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified.
-
Data Analysis: The ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is determined, and an IC50 value is calculated. Schild plot analysis can be performed to confirm competitive antagonism.[3]
cAMP Accumulation Assay
Objective: To determine the functional antagonist activity of this compound by measuring its ability to block the agonist-induced inhibition of adenylyl cyclase.[1]
Methodology:
-
Cell Culture: Whole cells expressing the NOP receptor are used.[1]
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound).[1]
-
Stimulation: The cells are then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of a NOP receptor agonist.[1]
-
cAMP Measurement: The intracellular levels of cyclic AMP (cAMP) are measured using a suitable assay kit (e.g., ELISA-based).
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified, and an IC50 or pA2 value is determined. Schild plot analysis confirmed the competitive nature of the antagonism by this compound.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. J-113,397 - Wikipedia [en.wikipedia.org]
- 3. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Efficacy of (S,S)-J-113397 and its Analogs in Nociception
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the potent and selective nociceptin/orphanin FQ (NOP) receptor antagonist, (S,S)-J-113397, and its analogs. The objective is to offer a clear, data-driven overview of their performance in preclinical models of nociception, supported by detailed experimental methodologies and visualizations of the underlying signaling pathways.
Comparative In Vivo Efficacy
This compound has been extensively characterized as a potent antagonist of the NOP receptor, demonstrating clear efficacy in animal models of pain.[1] Its primary analog, Trap-101, has also been investigated, alongside other NOP receptor antagonists like SB-612111. This section summarizes the available quantitative in vivo data for these compounds.
| Compound | Animal Model | Assay | Dosing Route | Effective Dose Range | Observed Effect | Reference |
| This compound | Mouse | Tail-Flick Test | Subcutaneous (s.c.) | 3 - 30 mg/kg | Dose-dependently inhibited N/OFQ-induced hyperalgesia.[1] | Ozaki et al., 2000 |
| Trap-101 | Rat | Akinesia/Bradykinesia Model (6-hydroxydopamine hemilesioned) | Systemic | Starting at 1 mg/kg | Alleviated akinesia and bradykinesia. | Marti et al., 2008 |
| SB-612111 | Mouse | Tail Withdrawal Assay | Intraperitoneal (i.p.) | Up to 3 mg/kg | Prevented N/OFQ-induced pronociceptive and antinociceptive actions. | --- |
Note: Direct comparative in vivo efficacy data for Trap-101 and GF-4 in nociception models corresponding to the J-113397 tail-flick data is limited in the reviewed literature. The provided data for Trap-101 is from a model of Parkinson's disease, which suggests central nervous system activity but does not allow for a direct comparison of analgesic efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo efficacy studies. Below are protocols for key behavioral assays used to assess the antinociceptive effects of NOP receptor antagonists.
Tail-Flick Test
This test measures the latency of an animal to withdraw its tail from a source of thermal stimulation, indicating its pain threshold.
Procedure:
-
Acclimation: Acclimate the animals (typically mice or rats) to the testing environment and the restraining device to minimize stress.
-
Baseline Latency: Measure the baseline tail-flick latency by applying a focused beam of heat to the ventral surface of the tail. A cut-off time is established to prevent tissue damage.
-
Drug Administration: Administer this compound or its analogs via the desired route (e.g., subcutaneous, intraperitoneal).
-
Nociceptive Challenge: At a predetermined time after drug administration, induce hyperalgesia by administering N/OFQ (intracerebroventricularly) or another noxious stimulus.
-
Post-Treatment Latency: Measure the tail-flick latency at various time points after the nociceptive challenge to determine the effect of the test compound.
Hot Plate Test
This assay assesses the animal's response to a thermal stimulus applied to the paws.
Procedure:
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 55°C).
-
Baseline Measurement: Place the animal on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time is enforced to prevent injury.
-
Drug Administration: Administer the test compound.
-
Post-Treatment Measurement: At set intervals after drug administration, place the animal back on the hot plate and measure the response latency.
Formalin Test
This model assesses the response to a persistent inflammatory pain stimulus.
Procedure:
-
Formalin Injection: Inject a dilute solution of formalin subcutaneously into the plantar surface of the animal's hind paw.
-
Observation Periods: The resulting nociceptive behavior is quantified by observing the time the animal spends licking, biting, or flinching the injected paw during two distinct phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct nociceptor activation.
-
Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain mechanisms.
-
-
Drug Administration: The test compound can be administered before the formalin injection to assess its effect on both phases of the pain response.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes, the following diagrams are provided.
References
Unraveling the Competitive Antagonism of (S,S)-J-113397: A Comparative Guide
(S,S)-J-113397 stands as a pioneering non-peptidyl antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. [1][2] Its discovery marked a significant milestone in the study of the NOP receptor system, providing a crucial tool to investigate its physiological and pathological roles.[1] This guide offers a detailed comparison of this compound's performance against other NOP receptor antagonists, supported by experimental data and detailed methodologies.
Comparative Analysis of NOP Receptor Antagonists
This compound exhibits high potency and selectivity for the NOP receptor.[3] Its competitive mechanism of action has been consistently demonstrated through Schild plot analysis in various functional assays.[3][4][5] The following table summarizes the binding affinity and functional potency of this compound in comparison to other notable NOP receptor antagonists.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Antagonist Potency (pA2 / pKB / IC50) | Selectivity over other Opioid Receptors (μ, δ, κ) |
| This compound | 1.8 (human), 1.1 (mouse)[1][3] | pA2: 7.4-8.2[1], 8.37[4], IC50: 5.3 nM ([³⁵S]GTPγS)[2][3] | High (>350-fold vs µ, >5500-fold vs δ, >350-fold vs κ)[1] |
| SB-612111 | 0.33 (human)[1] | pKB: 9.70 ([³⁵S]GTPγS), 8.63 (cAMP)[1] | High (>150-fold over classical opioid receptors)[1] |
| UFP-101 | - | pA2: 8.5-9.4[1] | Selective peptide antagonist |
| Naloxone Benzoylhydrazone (NalBzoH) | - | Antagonistic activity on ORL1, but with significant agonistic activity on other opioid receptors[5] | Low |
| [Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂ | - | Partial antagonist with intrinsic agonistic activity[5] | - |
In-Depth Experimental Protocols
The characterization of this compound's competitive antagonism relies on a suite of well-established in vitro assays.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NOP receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the NOP receptor (e.g., CHO-hORL1 cells).[6] The cells are homogenized in an ice-cold buffer and centrifuged to isolate the cell membranes.[6]
-
Assay Setup: The prepared membranes are incubated with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]Nociceptin or [¹²⁵I][Tyr¹⁴]nociceptin) and varying concentrations of the unlabeled test compound (this compound).[6][7]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.[6]
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.[6]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[6]
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[6]
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional antagonist activity of a compound by measuring its ability to inhibit agonist-stimulated G-protein activation.
Methodology:
-
Membrane and Reagent Preparation: Similar to the binding assay, membranes from cells expressing the NOP receptor are used.[1] The assay buffer contains GDP to maintain G-proteins in an inactive state.[1]
-
Assay Setup: The membranes are incubated with a NOP receptor agonist (e.g., N/OFQ) in the presence of varying concentrations of the antagonist test compound (this compound).[2][3]
-
Stimulation: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation, Filtration, and Quantification: The procedure follows a similar principle to the radioligand binding assay to separate bound from unbound [³⁵S]GTPγS and quantify the signal.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is measured, and an IC50 value is determined.[3] For Schild analysis, concentration-response curves to the agonist are generated in the presence of different fixed concentrations of the antagonist.
cAMP Accumulation Assay
Objective: To determine the functional antagonist activity of a compound by measuring its ability to block the agonist-induced inhibition of adenylyl cyclase.
Methodology:
-
Cell Culture: Whole cells expressing the NOP receptor are utilized.[1]
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist test compound.[1]
-
Stimulation: The cells are then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of a NOP receptor agonist.[1][7]
-
Measurement: The intracellular cAMP levels are measured using a suitable assay kit.
-
Data Analysis: The antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified.
Visualizing the Mechanisms
To better understand the underlying principles, the following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow for characterizing a competitive antagonist.
Caption: NOP Receptor Signaling Pathway and Antagonism.
Caption: Experimental Workflow for Antagonist Characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Non-Peptidyl NOP Antagonists: LY2940094, SB-612111, and J-113397
For Researchers, Scientists, and Drug Development Professionals
The nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a promising target for the development of novel therapeutics for a range of central nervous system disorders, including depression, anxiety, and substance abuse.[1][2][3] Unlike classical opioid receptors, the NOP receptor system presents a unique pharmacological profile.[1] This guide provides a head-to-head comparison of three widely studied non-peptidyl NOP receptor antagonists: LY2940094 (also known as BTRX-246040), SB-612111, and J-113397, with a focus on their in vitro and in vivo pharmacological properties.
NOP Receptor Signaling and Antagonist Action
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[4] Activation of the NOP receptor by its endogenous ligand, N/OFQ, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[4][5] Non-peptidyl NOP antagonists, such as the ones compared in this guide, act by competitively binding to the NOP receptor, thereby blocking the effects of N/OFQ and inhibiting downstream signaling.[6][7]
In Vitro Pharmacological Profile
The in vitro activity of NOP antagonists is primarily characterized by their binding affinity (Ki) and their functional potency in assays such as the [³⁵S]GTPγS binding assay, which measures G-protein activation.
Binding Affinity
Radioligand binding assays are employed to determine the affinity of a compound for the NOP receptor. In these assays, the non-peptidyl antagonist competes with a radiolabeled ligand for binding to the receptor, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
| Compound | NOP Ki (nM) | Selectivity over μ-opioid receptor | Selectivity over κ-opioid receptor | Selectivity over δ-opioid receptor | Reference(s) |
| LY2940094 | 0.105 | >4000-fold | >4000-fold | >4000-fold | [8][9][10][11] |
| SB-612111 | 0.33 | ~174-fold | ~486-fold | ~6391-fold | [12][13][14][15] |
| J-113397 | 1.8 | ~555-fold | ~355-fold | >5555-fold | [6][16] |
Functional Antagonist Activity
The functional antagonist activity is often assessed using the [³⁵S]GTPγS binding assay. This assay measures the extent to which an antagonist can inhibit the agonist-stimulated binding of [³⁵S]GTPγS to G-proteins, providing a measure of the antagonist's potency (IC50 or pA2/Kb).
| Compound | Functional Antagonism (Assay) | Potency (IC50/Kb/pA2) | Reference(s) |
| LY2940094 | [³⁵S]GTPγS | Kb = 0.166 nM | [8][10][11] |
| SB-612111 | [³⁵S]GTPγS, cAMP | pA2 = 7.77 - 9.13 | [15][17] |
| J-113397 | [³⁵S]GTPγS, cAMP | IC50 = 5.3 nM, pA2 = 7.52 - 8.07 | [6][18][19] |
Experimental Workflow for In Vitro Characterization
The in vitro characterization of these antagonists typically follows a standardized workflow to ensure robust and comparable data.
References
- 1. mdpi.com [mdpi.com]
- 2. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preclinical findings predicting efficacy and side‐effect profile of LY2940094, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rndsystems.com [rndsystems.com]
- 13. medkoo.com [medkoo.com]
- 14. SB-612111 hydrochloride | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
- 15. SB-612111 | Benchchem [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. iris.unife.it [iris.unife.it]
- 18. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of the NOP Receptor: A Comparative Guide to (S,S)-J-113397 and Alternative Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of (S,S)-J-113397, a potent and selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL-1).[1][2] As the first of its kind, J-113397 has been a critical tool in elucidating the diverse physiological and pathological roles of the NOP receptor system.[2][3] This document offers an objective comparison of this compound with other NOP receptor antagonists, supported by experimental data, detailed methodologies for key validation assays, and visualizations of the associated signaling pathways and experimental workflows.
Comparative Analysis of NOP Receptor Antagonists
This compound is distinguished by its high affinity for the NOP receptor and significant selectivity over classical opioid receptors (mu, delta, and kappa).[3][4] This selectivity is crucial for minimizing off-target effects and ensuring that observed pharmacological outcomes are attributable to the modulation of the NOP receptor. While newer antagonists have been developed, J-113397 remains a widely used and well-characterized pharmacological tool.[2]
Quantitative Comparison of In Vitro Binding Affinities and Functional Potencies
The following table summarizes the binding affinities (Ki) and functional antagonist potencies (IC50, pA2, or pKB) of this compound and other notable NOP receptor antagonists. This data allows for a direct comparison of their in vitro pharmacological profiles.
| Compound | NOP Receptor Binding Affinity (Ki, nM) | Functional Antagonist Potency (IC50/pA2/pKB) | Selectivity over other Opioid Receptors | Key In Vivo Efficacy Example |
| This compound | 1.8 (human), 1.1 (mouse)[3] | IC50: 5.3 nM ([³⁵S]GTPγS), pA2: 7.4-8.2[3][4] | High (>350-fold vs µ, >5500-fold vs δ, >350-fold vs κ)[3] | Dose-dependently inhibits N/OFQ-induced hyperalgesia in the mouse tail-flick test.[3] |
| SB-612111 | 0.33 (human)[5] | pKB: 9.70 ([³⁵S]GTPγS), 8.63 (cAMP)[2] | High (>150-fold over classical opioid receptors)[2] | Attenuates morphine-induced reward.[2] |
| UFP-101 | Peptide Antagonist | pA2: 8.5-9.4[2][6] | Selective peptide antagonist.[2] | Produces antinociceptive effects in the mouse tail withdrawal assay.[6] |
| LY2940094 (BTRX-246040) | Data not readily available in provided context | Data not readily available in provided context | Data not readily available in provided context | Mentioned as a clinically viable NOP antagonist.[5] |
NOP Receptor Signaling Pathways
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[7][8] Activation of the NOP receptor by its endogenous ligand, N/OFQ, initiates a cascade of intracellular signaling events that modulate neuronal excitability and a wide range of physiological processes.[9][10] The primary signaling mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][10] Additionally, NOP receptor activation leads to the modulation of ion channels, including the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[9][11]
Figure 1: NOP Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Protocols for NOP Receptor Antagonist Validation
The validation of a NOP receptor antagonist like this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, selectivity, and physiological effects.
In Vitro Assays
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the NOP receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human NOP receptor.[12]
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]-Nociceptin) and varying concentrations of the unlabeled test compound (e.g., J-113397).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.[12]
-
2. [³⁵S]GTPγS Binding Assay
-
Objective: To assess the functional activity of the test compound as an antagonist by measuring its ability to inhibit agonist-stimulated G protein activation.
-
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the NOP receptor are used.
-
Incubation: The membranes are incubated with a fixed concentration of a NOP receptor agonist (e.g., N/OFQ), [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured following separation by filtration.
-
Data Analysis: The ability of the test compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its IC50 and confirm its antagonist activity.[3][13] Schild plot analysis can be used to determine if the antagonism is competitive.[3]
-
Figure 2: General experimental workflow for the validation of a NOP receptor antagonist.
In Vivo Assays
1. Mouse Tail-Flick Test
-
Objective: To evaluate the in vivo efficacy of the antagonist in blocking the effects of an exogenously administered NOP agonist.
-
Methodology:
-
Animal Model: Mice are used for this pain perception assay.
-
Drug Administration: The test compound (e.g., J-113397) is administered, typically via subcutaneous or intraperitoneal injection.[3]
-
Agonist Challenge: After a predetermined time, a NOP receptor agonist like N/OFQ is administered, often intracerebroventricularly, to induce hyperalgesia (increased sensitivity to pain).[3]
-
Nociceptive Testing: The latency of the mouse to flick its tail from a radiant heat source is measured.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in tail-flick latency is quantified.[3]
-
2. Models of Pathological Conditions
-
Objective: To investigate the therapeutic potential of the NOP receptor antagonist in relevant disease models.
-
Examples:
-
Parkinson's Disease Models: The ability of J-113397 to attenuate parkinsonian-like symptoms has been evaluated in rodent and non-human primate models, often in combination with L-DOPA.[14][15][16]
-
Inflammatory Pain Models: The effects of local administration of J-113397 on allodynia and hyperalgesia are assessed in models of inflammation, such as carrageenan-induced paw edema.[17]
-
Drug Reward and Reinforcement Models: The role of NOP receptor antagonism in modulating the rewarding effects of drugs of abuse is investigated using paradigms like conditioned place preference.[7]
-
Conclusion
This compound has been instrumental in validating the NOP receptor as a significant target for therapeutic intervention in a variety of disorders, including pain, Parkinson's disease, and substance use disorders.[1][14][17] Its high potency and selectivity have made it a cornerstone research tool. The comparative data presented here demonstrates that while newer antagonists with potentially improved pharmacokinetic or pharmacodynamic profiles have emerged, the extensive characterization of this compound provides a robust foundation for its continued use in exploring the multifaceted roles of the NOP receptor system. The choice of a specific NOP antagonist will ultimately depend on the specific experimental goals and the desired pharmacological properties for the intended application.
References
- 1. J-113,397 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and l-DOPA Additively Attenuate Experimental Parkinsonism through Overinhibition of the Nigrothalamic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The nociceptin/orphanin FQ (NOP) receptor antagonist J-113397 enhances the effects of levodopa in the MPTP-lesioned nonhuman primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of intraplantar nocistatin and (±)-J 113397 injections on nociceptive behavior in a rat model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (S,S)-J-113397: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling (S,S)-J-113397 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of this potent and selective NOP receptor antagonist.
This compound is a research-grade chemical compound. While a specific Safety Data Sheet (SDS) from the manufacturer is the primary source for disposal information, the following procedures are based on general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the compound's Safety Data Sheet (SDS). The SDS for this compound, such as the one provided by MedChemExpress, outlines the necessary personal protective equipment (PPE) and handling precautions.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Step-by-Step Disposal Protocol
The disposal of this compound, as with most research chemicals, should be managed as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents: "this compound".
-
Include the approximate quantity or concentration.
-
Note the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area within the laboratory.
-
This area should be away from incompatible materials and general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for the packaging and handover of hazardous chemical waste.
-
Table 2: Quantitative Data Summary for this compound
| Property | Value |
| Molecular Formula | C₂₄H₃₇N₃O₂ |
| Molecular Weight | 399.57 g/mol |
| Solubility | Soluble in DMSO and ethanol (B145695). |
| Storage | Store at -20°C for short term, -80°C for long term. |
Experimental Protocols Cited
The proper handling and disposal of this compound are critical throughout its use in experimental settings. While specific experimental protocols are diverse, the waste generated from these procedures should be handled as described above. For instance, in studies involving the dissolution of this compound in solvents like DMSO or ethanol for in vitro assays, all resulting solutions and contaminated labware must be collected as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for (S,S)-J-113397
(S,S)-J-113397 , a potent and selective non-peptidyl opioid receptor-like 1 (ORL1) receptor antagonist, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel. As a biologically active compound, understanding and implementing appropriate personal protective equipment (PPE) protocols, operational plans, and waste management is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Intensity (e.g., handling sealed containers, visual inspection) | Safety glasses with side shields | Standard nitrile or latex gloves | Laboratory coat | Not generally required |
| Medium Intensity (e.g., weighing, preparing solutions in a ventilated enclosure) | Chemical splash goggles or face shield | Chemical-resistant gloves (e.g., double-gloving with nitrile) | Disposable gown over laboratory coat | Recommended: N95 or higher-rated respirator |
| High Intensity (e.g., handling powders outside of a ventilated enclosure, cleaning spills) | Face shield and chemical splash goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant disposable suit or apron over laboratory coat | Required : Elastomeric half-mask or full-face respirator with appropriate cartridges |
Operational Plan: From Receipt to Disposal
A clear and structured operational plan is essential for the safe handling of this compound. This workflow minimizes the risk of accidental exposure and ensures proper containment.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Detailed Experimental Protocols
Adherence to detailed protocols is critical for both experimental success and personnel safety.
Solution Preparation Protocol
-
Preparation : Don the appropriate PPE for medium-intensity work.
-
Environment : Perform all operations within a certified chemical fume hood.
-
Weighing : Accurately weigh the required amount of this compound powder using an analytical balance inside a ventilated balance enclosure or fume hood.
-
Dissolution : Slowly add the weighed compound to the desired solvent in a suitable container. Use a vortex mixer or magnetic stirrer to ensure complete dissolution.
-
Storage : Store the prepared solution in a clearly labeled, sealed container at the recommended temperature.
Disposal Plan
Proper disposal of this compound and contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container lined with a chemically resistant bag. |
| Contaminated Solvents and Solutions | Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Place in a designated hazardous waste container immediately after use. |
All waste must be disposed of through a licensed hazardous waste disposal contractor in accordance with local, state, and federal regulations. Maintain a detailed log of all disposed materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
